Product packaging for Rosaramicin(Cat. No.:CAS No. 35834-26-5)

Rosaramicin

Cat. No.: B1679535
CAS No.: 35834-26-5
M. Wt: 581.7 g/mol
InChI Key: IUPCWCLVECYZRV-JZMZINANSA-N
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Description

Rosaramicin is a naturally occurring, lipid-soluble, 16-membered macrolide antibiotic first isolated from the fermentation broth of Micromonospora rosaria . This compound is structurally similar to erythromycin but is noted for its potent activity against a range of bacteria and its enhanced ability to accumulate in certain tissues in experimental models . Its primary mechanism of action involves the inhibition of bacterial protein synthesis. Research has demonstrated that this compound binds specifically to the 50S ribosomal subunit of the bacterial ribosome, with a high affinity for the Escherichia coli 70S ribosome and its 50S subunit, while showing no detectable binding to the 30S subunit . This binding interaction disrupts the formation of nascent peptide chains, thereby exerting a bacteriostatic effect. The affinity of this compound for its ribosomal target correlates well with its minimal inhibitory concentration in susceptible microorganisms . The specific binding and efficacy of this compound make it a valuable tool in basic microbiological research for studying the structure and function of the bacterial ribosome and the mechanisms of protein synthesis inhibition. Furthermore, its profile has prompted investigations into its potential research applications for combating pathogens with evolving resistance patterns, a critical area of study given the global public health threat of antimicrobial resistance . From a chemical perspective, this compound (C31H51NO9) is a complex natural product with a molecular weight of 581.747 g/mol . It is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H51NO9 B1679535 Rosaramicin CAS No. 35834-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPCWCLVECYZRV-JZMZINANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046361
Record name Rosaramicin
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Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35834-26-5
Record name Rosaramicin
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Record name Rosaramicin [USAN:INN:BAN]
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Record name Rosaramicin
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Record name Rosaramicin
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Record name ROSARAMICIN
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Foundational & Exploratory

Rosaramicin: A Technical Guide to its Discovery, Production, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic Rosaramicin, produced by the actinomycete Micromonospora rosaria. This document details the discovery of this compound, its potent antibacterial activity, the intricacies of its biosynthesis, and its mechanism of action at the molecular level. Furthermore, this guide furnishes detailed experimental protocols for the fermentation of Micromonospora rosaria, the extraction and purification of this compound, and the determination of its antimicrobial efficacy, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction and Discovery

This compound is a 16-membered macrolide antibiotic discovered from the fermentation broth of a new species of the genus Micromonospora, named Micromonospora rosaria (NRRL 3718)[1][2]. Chemically, it is a lipid-soluble basic macrolide, structurally similar to erythromycin, but with notable advantages, including enhanced activity against Gram-negative bacteria and greater stability in acidic conditions. Early studies highlighted its broad-spectrum activity, particularly against Gram-positive organisms and Mycoplasma species, establishing it as a promising candidate for further investigation[1][2].

Antibacterial Spectrum and Efficacy

This compound exhibits a broad range of antibacterial activity, with notable potency against Gram-positive bacteria, some Gram-negative bacteria, and anaerobic organisms. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, demonstrates its potential as a therapeutic agent.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the in vitro activity of this compound against a variety of clinically relevant bacteria.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gram-Positive Aerobes
Staphylococcus aureus-0.02 - 4.0--[1][2]
Staphylococcus epidermidis-0.02 - 4.0--[1][2]
Streptococcus spp. (viridans group)-0.02 - 4.0--[1][2]
Streptococcus pyogenes (Group A)-0.02 - 4.0--[1][2]
Enterococcus spp.-0.02 - 4.0--[1][2]
Gram-Negative Aerobes
Non-fermenting bacilli283---[3]
Anaerobic Bacteria
Bacteroides fragilis-≤ 4.0--[4]
Peptococcus spp.231---[4]
Peptostreptococcus spp.231---[4]
Clostridium spp.231---[4]
Fusobacterium nucleatum231---[4]
Atypical Bacteria
Chlamydia trachomatis90.015 - 0.06--[2]
Ureaplasma urealyticum32≤ 0.036--

Note: MIC₅₀ and MIC₉₀ values were not available in all cited literature.

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, thereby disrupting the elongation phase of translation. This mechanism is characteristic of macrolide antibiotics. The binding of this compound to the ribosome interferes with the exit of the nascent polypeptide chain and can cause premature dissociation of the peptidyl-tRNA from the ribosome.

Visualization: this compound's Interaction with the Bacterial Ribosome

G Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit mRNA mRNA This compound This compound This compound->50S_subunit Binds to

Caption: this compound binds to the 50S ribosomal subunit, leading to the inhibition of bacterial protein synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora rosaria follows a complex pathway involving polyketide synthases (PKS) and post-PKS modification enzymes. The core macrolactone ring is assembled by a Type I PKS, followed by a series of enzymatic modifications, including glycosylation and oxidations, to yield the final active compound. Key enzymes in this pathway include cytochrome P450 monooxygenases, such as RosC and RosD, which are responsible for critical oxidative steps.

Visualization: this compound Biosynthetic Pathway

G Simplified this compound Biosynthetic Pathway Protorosanolide Protorosanolide (Macrolactone Core) Glycosylation Glycosylation (RosB) Protorosanolide->Glycosylation Intermediate_1 Glycosylated Intermediate Glycosylation->Intermediate_1 Epoxidation Epoxidation (RosD) Intermediate_1->Epoxidation Intermediate_2 Epoxidized Intermediate Epoxidation->Intermediate_2 Oxidation_1 Hydroxylation (RosC) Intermediate_2->Oxidation_1 Intermediate_3 Hydroxylated Intermediate Oxidation_1->Intermediate_3 Oxidation_2 Dehydrogenation (RosC) Intermediate_3->Oxidation_2 This compound This compound Oxidation_2->this compound

Caption: Key enzymatic steps in the biosynthesis of this compound from its macrolactone precursor.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and evaluation of this compound.

Fermentation of Micromonospora rosaria for this compound Production

This protocol is optimized for the production of this compound in a chemically defined medium, with a reported yield of 230 µg/mL[5].

Materials:

  • Micromonospora rosaria (NRRL 3718) culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production Medium (per liter of distilled water):

    • Soluble starch: 40 g

    • L-asparagine: 1.5 g

    • K₂HPO₄: 0.75 g

    • CaCO₃: 6.0 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 10⁻⁴ M

    • CuSO₄·5H₂O: 10⁻⁵ M

    • ZnSO₄·7H₂O: 10⁻⁵ M

    • MnSO₄·(4-6)H₂O: 10⁻⁶ M

  • Shaker incubator

  • Fermenter (optional, for large-scale production)

Procedure:

  • Inoculum Preparation: a. Inoculate a loopful of Micromonospora rosaria from a slant into a flask containing seed medium. b. Incubate at 28-29°C for 48-72 hours with shaking at 200 rpm.

  • Production Fermentation: a. Inoculate the production medium with 5% (v/v) of the seed culture. b. Incubate the production culture at 28-29°C for 7-10 days with vigorous shaking (e.g., 220 rpm) to ensure adequate aeration. For fermenter cultivation, maintain an air supply of approximately 40 mmol of O₂ liter⁻¹ · h⁻¹ · atm⁻¹[5]. c. Monitor the production of this compound periodically by taking samples and analyzing them using HPLC.

Visualization: Fermentation and Extraction Workflow

G Workflow for this compound Production and Purification Inoculum Inoculum Preparation (M. rosaria) Fermentation Fermentation (7-10 days, 28-29°C) Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: A generalized workflow for the production and purification of this compound from M. rosaria.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth of Micromonospora rosaria

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Separation of Mycelia: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

  • Solvent Extraction: a. Adjust the pH of the supernatant to alkaline (pH 8.5-9.0) with a suitable base (e.g., NaOH). b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: a. Evaporate the solvent from the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform). b. Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. d. Collect fractions and monitor the separation by TLC. e. Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing[6][7][8].

Materials:

  • Pure this compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains to be tested

  • Sterile saline or broth for inoculum preparation

  • McFarland 0.5 turbidity standard

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Conclusion

This compound, a macrolide antibiotic from Micromonospora rosaria, continues to be a subject of interest due to its potent and broad-spectrum antibacterial activity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the ongoing search for novel antimicrobial agents. The elucidation of its biosynthetic pathway also opens avenues for genetic engineering and the creation of novel macrolide structures with improved therapeutic properties.

References

The Mechanism of Action of Rosaramicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosaramicin is a 16-membered macrolide antibiotic that exhibits potent antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth exploration of the molecular mechanism underlying this compound's action. It details the antibiotic's interaction with the bacterial ribosome, identifies its binding site, and elucidates the subsequent effects on the translation process. This document also compiles detailed protocols for the key experimental techniques used to investigate the mechanism of action of macrolide antibiotics.

Introduction

This compound, a product of Micromonospora rosaria, belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and survival. Understanding the precise mechanism of this compound is crucial for overcoming antibiotic resistance and for the development of novel antibacterial agents.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The core of its mechanism involves a specific interaction with the large ribosomal subunit (50S), leading to a stall in the elongation phase of protein synthesis.

Specific Binding to the 50S Ribosomal Subunit

Experimental evidence has unequivocally demonstrated that this compound binds specifically to the 50S subunit of the bacterial ribosome, while showing no detectable affinity for the 30S subunit.[1] This specificity is a hallmark of macrolide antibiotics and is crucial for their selective toxicity against bacteria. The binding occurs within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.

Identification of the Ribosomal Binding Site

Photoaffinity labeling studies have been instrumental in pinpointing the specific components of the this compound binding site. These experiments have identified ribosomal proteins L18 and L19 as key components of the high-affinity binding site for this compound on the E. coli ribosome.[2] This location is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

Disruption of Polypeptide Elongation

By binding within the NPET, this compound is thought to physically obstruct the passage of the elongating polypeptide chain. This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature termination of translation. An additional proposed mechanism is that the binding of this compound induces conformational changes in the ribosome, which can stimulate the dissociation of peptidyl-tRNA from the ribosome. This premature release of the incomplete polypeptide chain effectively halts protein synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.

Rosaramicin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Peptide_Elongation Polypeptide Elongation This compound->Peptide_Elongation Inhibits Peptidyl_tRNA_Dissociation Premature Peptidyl-tRNA Dissociation This compound->Peptidyl_tRNA_Dissociation Induces Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Peptide_Elongation->Protein_Synthesis

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd)Not ReportedEscherichia coli
IC50 (Protein Synthesis)Not ReportedIn vitro translation system

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of macrolide antibiotics like this compound.

Ribosome Binding Assays

These assays are fundamental to determining the binding affinity and specificity of an antibiotic for its ribosomal target.

This technique separates ribosomal subunits and the 70S ribosome based on their size and shape, allowing for the determination of which component the radiolabeled antibiotic binds to.

Protocol:

  • Preparation of Sucrose Gradients: Prepare linear sucrose gradients (e.g., 10-30% w/v) in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, pH 7.5) in ultracentrifuge tubes.

  • Preparation of Ribosomes: Isolate ribosomes from the target bacterium (e.g., E. coli) using standard procedures.

  • Incubation: Incubate the isolated ribosomes with a radiolabeled form of the antibiotic (e.g., [3H]dihydrothis compound) at a specific concentration for a defined period (e.g., 30 minutes at 37°C).

  • Centrifugation: Layer the incubation mixture onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

  • Fractionation and Analysis: After centrifugation, carefully collect fractions from the top to the bottom of the tube. Measure the absorbance at 260 nm to locate the ribosomal peaks (30S, 50S, 70S). Determine the amount of radioactivity in each fraction using a scintillation counter.

This method separates molecules based on their size. It can be used to separate ribosome-bound antibiotic from free antibiotic.

Protocol:

  • Column Preparation: Pack a chromatography column with a suitable gel filtration resin (e.g., Sephadex G-200) and equilibrate with a binding buffer.

  • Incubation: Incubate ribosomes with the radiolabeled antibiotic as described above.

  • Chromatography: Apply the incubation mixture to the top of the column. Elute with the binding buffer.

  • Fraction Collection and Analysis: Collect fractions and measure the A260 to identify the ribosome-containing fractions (which will elute first). Measure the radioactivity in all fractions to determine the amount of antibiotic co-eluting with the ribosomes.

This technique is used to determine the binding affinity (Kd) of a ligand to a macromolecule.

Protocol:

  • Dialysis Setup: Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of the antibiotic but not the ribosomes.

  • Sample Preparation: Place a known concentration of ribosomes in one chamber and a known concentration of the radiolabeled antibiotic in the other chamber.

  • Equilibration: Allow the system to reach equilibrium by gentle agitation for an extended period (e.g., 18-24 hours) at a constant temperature.

  • Analysis: At equilibrium, measure the concentration of the radiolabeled antibiotic in both chambers. The difference in concentration is due to the antibiotic bound to the ribosomes. The Kd can then be calculated using Scatchard analysis or non-linear regression.

Photoaffinity Labeling

This powerful technique is used to identify the specific molecules at the binding site of a drug.

Protocol:

  • Synthesis of Photoreactive Probe: Synthesize a derivative of the antibiotic that contains a photoreactive group (e.g., an azide or diazirine). For this compound, a tritiated dihydro-derivative has been used.[1][2]

  • Incubation: Incubate the photoreactive probe with isolated ribosomes in the dark.

  • Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby molecules.

  • Identification of Labeled Proteins: Separate the ribosomal proteins (e.g., by 2D gel electrophoresis).

  • Analysis: Identify the radiolabeled proteins by autoradiography or phosphorimaging. The labeled proteins can then be excised from the gel and identified by mass spectrometry.

Experimental_Workflow cluster_binding Ribosome Binding Assays cluster_site_id Binding Site Identification cluster_inhibition_assay Functional Assay Sucrose_Gradient Sucrose Gradient Centrifugation Binding_Affinity Determine Binding Affinity (Kd) Sucrose_Gradient->Binding_Affinity Gel_Exclusion Gel Exclusion Chromatography Gel_Exclusion->Binding_Affinity Equilibrium_Dialysis Equilibrium Dialysis Identify_Binding_Site Identify Specific Binding Site Proteins Equilibrium_Dialysis->Identify_Binding_Site Photoaffinity_Labeling Photoaffinity Labeling Functional_Effect Measure Inhibition of Protein Synthesis (IC50) Photoaffinity_Labeling->Functional_Effect In_Vitro_Translation In Vitro Protein Synthesis Inhibition Assay End End: Elucidate Mechanism of Action In_Vitro_Translation->End Start Start: Investigate this compound's Mechanism of Action Binding_Specificity Determine Binding Specificity (50S vs 30S) Start->Binding_Specificity Binding_Specificity->Sucrose_Gradient Binding_Specificity->Gel_Exclusion Binding_Affinity->Equilibrium_Dialysis Identify_Binding_Site->Photoaffinity_Labeling Functional_Effect->In_Vitro_Translation

Figure 2. Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit. Its binding site within the nascent peptide exit tunnel, involving ribosomal proteins L18 and L19, leads to the obstruction of the growing polypeptide chain and/or premature dissociation of peptidyl-tRNA. While the qualitative mechanism is well-understood and consistent with other 16-membered macrolides, a notable gap exists in the literature regarding specific quantitative binding and inhibition data for this compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further characterize the interactions of this compound and other macrolide antibiotics with the bacterial ribosome, which is essential for the continued development of effective antibacterial therapies.

References

A Technical Guide to the Interaction of Rosaramicin with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a 16-membered macrolide antibiotic produced by Micromonospora rosaria.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through specific binding to the large (50S) subunit of the bacterial 70S ribosome.[3][4] The ribosome is a primary target for many clinically important antibiotics, making the detailed study of drug-ribosome interactions crucial for understanding antibiotic efficacy, overcoming resistance, and designing novel therapeutic agents.[5][6]

This technical guide provides an in-depth overview of the binding of this compound to the 50S ribosomal subunit. It consolidates quantitative binding data, details the experimental protocols used for characterization, and illustrates the molecular interactions and mechanism of action through structured diagrams.

Binding Characteristics and Site of Action

This compound binds specifically and reversibly to the 50S ribosomal subunit of bacteria such as Escherichia coli.[3][7] Binding to the 30S subunit is not detectable.[3] The binding site for macrolides is located within the nascent peptide exit tunnel (NPET), a channel that traverses the 50S subunit from the peptidyl transferase center (PTC) to the ribosomal surface.[5][8][9] By binding within this tunnel, this compound sterically hinders the progression of the elongating polypeptide chain, leading to premature termination of protein synthesis.[9][10]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[9][11] Key nucleotides in domain V and domain II of the 23S rRNA are implicated in macrolide binding. Additionally, ribosomal proteins L4 and L22, which are located near the tunnel, can influence drug binding and confer resistance when mutated.[9]

Quantitative Binding Data

The affinity of this compound for the ribosome is a critical parameter for its antibacterial activity. Studies using [³H]dihydrothis compound, a derivative, have allowed for the quantification of this interaction. The binding parameters are often determined using techniques such as equilibrium dialysis. The affinity of this compound for E. coli ribosomes corresponds well with its minimal inhibitory concentration (MIC) against microorganisms.[3]

Antibiotic Bacterial Species Method Dissociation Constant (Kd) Reference
ErythromycinStreptococcus pneumoniaeEquilibrium Binding Assay4.9 ± 0.6 nM[12]
SolithromycinStreptococcus pneumoniaeEquilibrium Binding Assay5.1 ± 1.1 nM[12]
ErythromycinEscherichia coliFluorescence Polarization~6 nM[13]

Molecular Interactions and Mechanism of Inhibition

This compound's binding in the NPET does not simply create a physical plug. It also induces allosteric changes in the conformation of the PTC, the catalytic core of the ribosome. This allosteric communication between the NPET and the PTC can predispose the ribosome to stall during the translation of specific amino acid sequences.[8][14] The action of macrolides is therefore context-specific, depending on the sequence of the nascent polypeptide chain.[14]

The overall mechanism involves:

  • Binding: this compound enters the NPET and establishes interactions with specific 23S rRNA nucleotides.

  • Steric Hindrance: The drug physically obstructs the path of the growing polypeptide chain once it reaches a certain length (typically 4-7 amino acids).[8]

  • Allosteric Perturbation: The bound antibiotic alters the conformation of key residues in the PTC, such as U2585.[8]

  • Translation Arrest: The combination of steric hindrance and allosteric effects leads to the dissociation of peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.[9]

This compound This compound NPET Binds to Nascent Peptide Exit Tunnel (NPET) on 50S Subunit This compound->NPET Interaction Steric_Block Steric Obstruction of Nascent Polypeptide Chain NPET->Steric_Block PTC_Change Allosteric Conformational Change in Peptidyl Transferase Center (PTC) NPET->PTC_Change Allosteric Effect Peptidyl_tRNA_Dissociation Dissociation of Peptidyl-tRNA Steric_Block->Peptidyl_tRNA_Dissociation Leads to PTC_Change->Peptidyl_tRNA_Dissociation Contributes to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_tRNA_Dissociation->Protein_Synthesis_Inhibition Results in

Figure 1. Logical flow of this compound's mechanism of action.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between this compound and the 50S ribosomal subunit. These range from biochemical assays that quantify binding affinity to high-resolution structural methods that reveal atomic details of the binding site.

cluster_prep Sample Preparation cluster_binding Binding & Functional Analysis cluster_structural Structural Analysis cluster_data Data Output Bacteria_Culture Bacterial Culture (e.g., E. coli, D. radiodurans) Cell_Lysis Cell Lysis Bacteria_Culture->Cell_Lysis Ribosome_Isolation Ribosome Isolation (Sucrose Gradient Centrifugation) Cell_Lysis->Ribosome_Isolation Subunit_Separation 50S Subunit Purification Ribosome_Isolation->Subunit_Separation Binding_Assay Binding Assays (Equilibrium Dialysis, Filter Binding, Fluorescence Polarization) Subunit_Separation->Binding_Assay Footprinting Footprinting Assays (Chemical Probing, Enzymatic) Subunit_Separation->Footprinting Translation_Assay In Vitro Translation Inhibition Assay Subunit_Separation->Translation_Assay Crystallization Co-crystallization or Soaking with this compound Subunit_Separation->Crystallization CryoEM_Prep Complex Formation & Grid Preparation Subunit_Separation->CryoEM_Prep Binding_Data Binding Affinity (Kd) & Specificity Binding_Assay->Binding_Data Site_ID Binding Site Identification (rRNA Nucleotides) Footprinting->Site_ID Functional_Data Inhibitory Concentration (IC50) Translation_Assay->Functional_Data XRay X-ray Crystallography Crystallization->XRay Structural_Model High-Resolution 3D Structure of Drug-Ribosome Complex XRay->Structural_Model CryoEM Cryo-Electron Microscopy CryoEM_Prep->CryoEM CryoEM->Structural_Model

Figure 2. Experimental workflow for characterizing this compound-ribosome binding.

Ribosome Isolation and 50S Subunit Purification

This protocol provides a general methodology for obtaining purified 50S ribosomal subunits suitable for binding and structural studies.

  • Bacterial Growth: Grow a bacterial strain (e.g., Deinococcus radiodurans or E. coli) in a suitable rich medium (e.g., LB broth) in a fermentor under controlled conditions of pH, temperature, and oxygen.[15]

  • Cell Harvest and Lysis: Harvest cells in the mid-logarithmic phase by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and protease inhibitors) and lyse the cells using a French press or sonication.

  • Clarification: Remove cell debris and unlysed cells by high-speed centrifugation.

  • Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.

  • Subunit Dissociation and Separation: Resuspend the ribosome pellet in a low-Mg²⁺ buffer to dissociate 70S ribosomes into 30S and 50S subunits. Separate the subunits using sucrose density gradient centrifugation.[16]

  • Subunit Collection and Concentration: Collect the fractions corresponding to the 50S subunit. Concentrate the purified subunits by ultracentrifugation and resuspend them in a storage buffer (e.g., 10 mM HEPES pH 7.8, 15 mM MgCl₂, 75 mM NH₄Cl).[16] Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Equilibrium Binding Assay (Filter Binding Method)

This assay is used to determine the dissociation constant (Kd) of a radiolabeled ligand for its receptor.

  • Reaction Setup: Prepare a series of reaction mixtures in a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂).[13] Each reaction should contain a fixed, low concentration of purified 50S subunits (e.g., 3 nM) and varying concentrations of radiolabeled [³H]dihydrothis compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[12][13]

  • Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the amount of bound radiolabel using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. Fit the data to a saturation binding equation using non-linear regression analysis (e.g., using Prism software) to determine the Kd.[12]

RNA Footprinting Assay

Footprinting identifies the specific nucleotides on the 23S rRNA that are protected by the bound antibiotic from chemical or enzymatic cleavage.

  • Complex Formation: Incubate purified 50S subunits (e.g., 200 nM) with or without a saturating concentration of this compound (e.g., 5 µM) in a modification buffer.[9]

  • Chemical/Enzymatic Probing: Treat the samples with a chemical probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines) or an RNase. The reaction is performed under conditions that ensure, on average, less than one modification per rRNA molecule.[9]

  • RNA Extraction: Stop the reaction and extract the 23S rRNA from the samples.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the sites of modification.

  • Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. Compare the cleavage patterns of the this compound-treated sample with the no-drug control. Nucleotides that are protected by this compound will show a diminished band intensity, revealing the "footprint" of the drug on the rRNA.[9]

X-ray Crystallography of the 50S-Rosaramicin Complex

This structural biology technique provides an atomic-resolution view of the drug bound to its target.

  • Crystallization: Obtain high-quality crystals of the purified 50S ribosomal subunit using vapor diffusion (hanging-drop or sitting-drop method).[16]

  • Complex Formation (Soaking): Transfer the grown 50S crystals into a stabilization solution containing a high concentration of this compound (e.g., 450 µM) and incubate for several hours to allow the drug to diffuse into the crystal and bind to the ribosome.[15][16]

  • Cryo-protection and Freezing: Transfer the soaked crystals to a cryo-protectant solution (also containing the antibiotic) before flash-freezing them in liquid nitrogen.[16]

  • Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron source.[15][16]

  • Structure Determination: Process the diffraction data and determine the structure using molecular replacement with a known 50S subunit structure as a search model. Calculate an electron density map and build the model of this compound into the difference density observed in the NPET. Refine the structure to obtain a high-resolution model of the complex.[17]

Conclusion and Future Directions

This compound effectively inhibits bacterial protein synthesis by binding to a well-defined site within the nascent peptide exit tunnel of the 50S ribosomal subunit. Its mechanism involves a combination of steric hindrance and allosteric modulation of the peptidyl transferase center. The detailed experimental protocols outlined in this guide provide a robust framework for investigating the molecular basis of its activity.

For drug development professionals, understanding these interactions is paramount. High-resolution structural data from X-ray crystallography and cryo-EM can guide the rational design of new macrolide derivatives with improved potency, an expanded spectrum of activity, and the ability to overcome common resistance mechanisms, such as modifications to the rRNA binding site. Further kinetic studies on the association and dissociation rates of this compound could also provide deeper insights into its efficacy compared to other macrolides.

References

Rosaramicin's Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin, a macrolide antibiotic produced by Micromonospora rosaria, has demonstrated notable activity against a range of bacteria. While macrolides are typically characterized by their efficacy against Gram-positive organisms, this compound exhibits a broader spectrum of activity that includes significant potency against several clinically relevant Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound's action against these challenging pathogens, compiling available quantitative data, detailing experimental protocols for its evaluation, and visualizing key mechanisms of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various Gram-negative bacteria has been assessed primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available quantitative data, offering a comparative overview of its potency.

Table 1: this compound Activity against Neisseria and Haemophilus Species

OrganismNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Neisseria gonorrhoeae (β-lactamase negative)-0.06 - 1.00.250.5[1]
Neisseria gonorrhoeae (β-lactamase positive)-0.06 - 1.00.250.5[1]
Haemophilus influenzae400.5 - 4--[2]

Table 2: this compound Activity against Non-fermenting Gram-Negative Bacilli

OrganismNumber of StrainsMIC Range (µg/mL)% Susceptible at ≤4 µg/mL% Susceptible at ≤16 µg/mLReference
Pseudomonas aeruginosa100>12800[3]
Pseudomonas maltophilia (Stenotrophomonas maltophilia)252 - >1284464[3]
Acinetobacter calcoaceticus var. anitratus504 - >1282256[3]
Acinetobacter calcoaceticus var. lwoffi252 - 646092[3]
Alcaligenes species258 - >1281244[3]
Moraxella species250.5 - 896100[3]
Flavobacterium species251 - 3284100[3]

Table 3: Comparative Activity of this compound and Erythromycin against Enterobacteriaceae and Pseudomonas [4]

OrganismpHThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Enterobacteriaceae7.2More active than ErythromycinLess active than this compound
Pseudomonas7.2More active than ErythromycinLess active than this compound
Gram-negative strains7.6More active than ErythromycinLess active than this compound
Gram-negative strains8.0More active than ErythromycinLess active than this compound

Note: Specific MIC values were not provided in the source, only a qualitative comparison.

Mechanism of Action: Ribosomal Binding

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, studies have shown that this compound binds to the 50S ribosomal subunit of Escherichia coli, a model Gram-negative bacterium.[1] This binding event is thought to sterically hinder the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis This compound This compound This compound->50S_subunit Binds to Inhibition->Protein_Synthesis Blocks cluster_cell_envelope Gram-Negative Bacterial Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Rosaramicin_in This compound (Intracellular) Periplasm->Rosaramicin_in Rosaramicin_out This compound (Extracellular) Rosaramicin_out->Periplasm Diffusion AcrB AcrB Rosaramicin_in->AcrB Binding TolC TolC TolC->Rosaramicin_out Efflux AcrA AcrA AcrA->TolC AcrB->AcrA A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to final concentration C->D D->E F Incubate at 35°C for 16-20h E->F G Read MIC (Lowest concentration with no visible growth) F->G A Prepare Test Tubes with this compound Concentrations C Inoculate Test Tubes A->C B Prepare Bacterial Inoculum (log phase) B->C D Incubate at 35°C with Shaking C->D E Withdraw Aliquots at Time Intervals D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H

References

Rosaramicin's Potent In Vitro Activity Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rosaramicin, a macrolide antibiotic produced by Micromonospora rosaria, demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria.[1][2] This technical guide provides an in-depth analysis of its efficacy, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the workflow. This information is critical for researchers and drug development professionals evaluating this compound as a potential therapeutic agent for anaerobic infections.

Quantitative Assessment of In Vitro Activity

The antimicrobial efficacy of this compound against anaerobic bacteria is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Comparative studies have shown that this compound often exhibits superior or comparable activity to other macrolides, such as erythromycin.

A significant study evaluated the in vitro activity of this compound against 231 strains of anaerobic bacteria. The results indicated that this compound was particularly effective against several clinically relevant genera. For instance, all tested strains of Bacteroides fragilis were inhibited by 4 µg/ml or less of this compound, whereas only 76% were inhibited by the same concentration of erythromycin.[3] Furthermore, this compound demonstrated greater activity against Fusobacterium nucleatum.[3] Its activity was similar to erythromycin against strains of Peptostreptococcus and gram-positive nonsporeforming bacilli, and it was somewhat more active against Peptococcus and Clostridium species.[3]

Another study focusing on 29 clinical isolates of Bacteroides fragilis found that 100% of the strains were inhibited by 1.6 µg/ml of this compound.[4] In this study, this compound at a concentration of 1.6 µg/ml was also found to be bactericidal against 80% of the isolates.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various anaerobic bacteria, compiled from the available literature.

Bacterial SpeciesNumber of Strains TestedThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator: Erythromycin MIC Range (µg/mL)Comparator: Erythromycin MIC₅₀ (µg/mL)Comparator: Erythromycin MIC₉₀ (µg/mL)
Bacteroides fragilis231≤0.25 - 412≤0.25 - >828
Bacteroides other48≤0.25 - 412≤0.25 - >828
Fusobacterium nucleatum23≤0.25 - 10.51≤0.25 - 814
Fusobacterium other12≤0.25 - 20.51≤0.25 - 814
Clostridium perfringens20≤0.25 - 20.51≤0.25 - 412
Clostridium other36≤0.25 - 412≤0.25 - >828
Peptostreptococcus35≤0.25 - 20.51≤0.25 - 20.51
Peptococcus25≤0.25 - 10.51≤0.25 - 212
Gram-positive nonsporeforming bacilli32≤0.25 - 20.51≤0.25 - 20.51

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S ribosomal subunit of the bacterial ribosome.[5] This binding action interferes with the translocation step of protein synthesis, thereby halting bacterial growth and proliferation. The affinity of this compound for the bacterial ribosome correlates with its minimum inhibitory concentration against various microorganisms.[5]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is typically performed using the broth dilution method. This method allows for the quantitative determination of the MIC.

Broth Dilution Method for Anaerobic Bacteria

1. Media Preparation:

  • A suitable broth medium that supports the growth of anaerobic bacteria, such as Brain Heart Infusion (BHI) broth supplemented with hemin and vitamin K1, is prepared and sterilized.

  • The broth is pre-reduced by placing it in an anaerobic environment for at least 4 hours before use to remove dissolved oxygen.

2. Antibiotic Stock Solution Preparation:

  • A stock solution of this compound is prepared by dissolving the powdered antibiotic in a suitable solvent to a known concentration.

  • Serial twofold dilutions of the this compound stock solution are then prepared in the pre-reduced broth to achieve the desired range of concentrations for testing.

3. Inoculum Preparation:

  • The anaerobic bacterial isolate to be tested is grown on a suitable agar medium in an anaerobic environment to obtain a fresh culture.

  • A standardized inoculum is prepared by suspending several colonies in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

4. Inoculation and Incubation:

  • A fixed volume of the standardized bacterial inoculum is added to each tube or microplate well containing the different concentrations of this compound.

  • A growth control (broth with inoculum but no antibiotic) and a sterility control (broth only) are included.

  • The tubes or microplates are then incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

5. MIC Determination:

  • After incubation, the tubes or wells are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Prepare & Pre-reduce Anaerobic Broth inoculation Inoculate Broth Dilutions with Bacteria media_prep->inoculation antibiotic_prep Prepare Serial Dilutions of this compound antibiotic_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate under Anaerobic Conditions (48 hours) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination of this compound against anaerobic bacteria.

Conclusion

This compound exhibits potent in vitro activity against a wide range of anaerobic bacteria, often surpassing the efficacy of comparable macrolides like erythromycin. Its mechanism of action through inhibition of protein synthesis is well-established. The standardized broth dilution method provides a reliable means of quantifying its antimicrobial activity. The compelling preclinical data for this compound warrants further investigation into its potential clinical applications for the treatment of infections caused by anaerobic pathogens.

References

Rosaramicin for Chlamydia trachomatis Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosaramicin, a macrolide antibiotic, has demonstrated significant efficacy against Chlamydia trachomatis, the most common bacterial cause of sexually transmitted infections worldwide. This technical guide provides an in-depth overview of this compound's activity against C. trachomatis, its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this compound as a potential therapeutic agent for chlamydial infections.

In Vitro and In Vivo Efficacy

This compound has shown potent inhibitory and bactericidal activity against various strains of C. trachomatis in laboratory settings. Clinical studies have further substantiated its effectiveness in treating human chlamydial infections, with efficacy comparable to established therapies.

In Vitro Susceptibility

Multiple studies have confirmed the high in vitro activity of this compound against C. trachomatis. It is effective even when added to cell cultures with established infections, a scenario that can be more challenging for some antimicrobial agents.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Chlamydia trachomatis

AntibioticMIC Range (µg/mL)Reference(s)
This compound0.01 - 0.5[2]
Tetracycline≤ 0.01 - 0.25[2]
Erythromycin≤ 0.01 - 0.5[2]
Minocycline0.008 - 0.03[1]
Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in the treatment of nongonococcal urethritis (NGU) and cervical infections caused by C. trachomatis. Its clinical outcomes are similar to those of tetracycline and erythromycin.[3][4]

Table 2: Clinical and Microbiological Cure Rates of this compound in C. trachomatis Infections

IndicationThis compound DosageMicrobiological Cure RateComparatorComparator Cure RateReference(s)
Nongonococcal Urethritis250 mg q.i.d. for 7 days100% (21/21 patients)Tetracycline (250 mg q.i.d. for 7 days)96% (25/26 patients)[3]
Nongonococcal Urethritis250 mg q6h for 7 days94% (17/18 patients)Tetracycline (250 mg q6h for 7 days)100% (16/16 patients)[5]
Cervical Infection1 g daily for 7 days100%Erythromycin stearate (2 g daily for 7 days)95% (one positive follow-up culture)[4]
Genital Infections (co-infection with N. gonorrhoeae)Not specified92% (11/12 patients)Ampicillin + ProbenecidNot specified for C. trachomatis[6]

Mechanism of Action

This compound is a 16-membered macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in susceptible organisms.[7] It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[8] This mechanism is similar to that of other macrolide antibiotics like erythromycin.[7] Binding to the 30S ribosomal subunit is not observed.[8]

Rosaramicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Inhibits Elongation

Mechanism of action of this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens. Studies in humans have characterized its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of this compound in Humans (500 mg dose)

ParameterIntravenous Infusion (1-h)Oral (Tablets)Oral (Solution)Reference(s)
Elimination Half-life (t½)3.28 h~5.01 h~5.01 h[9][10]
Apparent Volume of Distribution (Vd)3.78 L/kg--[9][10]
Total Body Clearance13.41 mL/min per kg--[9][10]
Absolute Bioavailability-32-39%32-39%[9][10]
Excretion7.0% in urine, 86.7% in feces (as metabolites)7.0% in urine, 86.7% in feces (as metabolites)7.0% in urine, 86.7% in feces (as metabolites)[9][10]

This compound undergoes extensive metabolism, with only a small amount of the unchanged drug excreted in the urine.[9][10] The major metabolite identified is 20-bis-ureidothis compound.[9][10]

Experimental Protocols

The following is a generalized protocol for determining the in vitro susceptibility of C. trachomatis to this compound, based on methodologies cited in the literature.

Materials
  • Cell Line: McCoy or HeLa cells

  • Culture Medium: RPMI medium or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, glucose, and cycloheximide (1-2 µg/mL).

  • C. trachomatis Strains: Clinical isolates or reference strains (e.g., serovar D, UW-3).

  • Antimicrobial Agents: this compound, and comparators (e.g., doxycycline, azithromycin) reconstituted according to the manufacturer's instructions.

  • Culture Vessels: 24-well or 48-well tissue culture plates with coverslips.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated monoclonal antibody specific for Chlamydia.

In Vitro Susceptibility Testing Workflow

Chlamydia_Susceptibility_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A Prepare confluent McCoy cell monolayers in 24-well plates C Inoculate cell monolayers with C. trachomatis A->C B Prepare serial twofold dilutions of this compound F Aspirate inoculum and add media with this compound dilutions B->F D Centrifuge plates to facilitate infection (e.g., 1000 x g for 1h) C->D E Incubate for 1-4 hours post-infection D->E E->F G Incubate for 48-72 hours F->G H Fix cells (e.g., with methanol) G->H I Stain with FITC-conjugated anti-Chlamydia antibody H->I J Examine coverslips by fluorescence microscopy I->J K Determine MIC: lowest concentration with no visible inclusions J->K

Experimental workflow for in vitro susceptibility testing.

Detailed Method
  • Cell Culture Preparation: Seed McCoy cells into 24-well or 48-well plates containing coverslips and grow until a confluent monolayer is formed.

  • Inoculation: Aspirate the culture medium and inoculate the cell monolayers with a suspension of C. trachomatis elementary bodies (EBs). The inoculum should be standardized to produce a specific number of inclusion-forming units (IFUs) per field of view.

  • Centrifugation: Centrifuge the plates (e.g., at 1,000 x g for 1 hour at 35°C) to enhance the infectivity of the chlamydial EBs.

  • Incubation: Incubate the plates for 1 to 4 hours at 35-37°C in a CO₂ incubator to allow for infection to establish.

  • Antimicrobial Addition: Aspirate the inoculum and replace it with fresh culture medium containing serial twofold dilutions of this compound. Include a drug-free control.

  • Incubation with Antimicrobial: Incubate the plates for an additional 48 to 72 hours.

  • Staining and Visualization: After incubation, fix the cells (e.g., with methanol) and stain the coverslips with a FITC-conjugated monoclonal antibody against a chlamydial antigen (e.g., lipopolysaccharide).

  • MIC Determination: Examine the coverslips using a fluorescence microscope. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic at which no chlamydial inclusions are observed.

Adverse Effects

The primary adverse effects associated with this compound are gastrointestinal, including nausea, vomiting, and abdominal pain.[4] In some cases, minimally elevated levels of alanine aminotransferase in serum have been observed.[4] Gastrointestinal side effects were reported to be more common with this compound than with tetracycline in one study.[5]

Conclusion

This compound is a macrolide antibiotic with potent in vitro and clinical efficacy against Chlamydia trachomatis. Its mechanism of action through inhibition of bacterial protein synthesis is well-understood. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound as a therapeutic option for chlamydial infections. Future research could focus on optimizing dosing regimens to minimize adverse effects while maintaining high efficacy, and on evaluating its activity against a broader range of clinical isolates, including those with potential reduced susceptibility to current first-line treatments.

References

An In-depth Technical Guide to Rosaramicin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosaramicin is a macrolide antibiotic produced by the bacterium Micromonospora rosaria.[1][2] As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring to which deoxy sugars are attached.[3] this compound has demonstrated a broad spectrum of antibacterial activity, showing efficacy against various Gram-positive and some Gram-negative bacteria, as well as against organisms such as Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for researchers in infectious diseases and drug development.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound is a 16-membered macrolide antibiotic.[5][6] The gross structure of this compound has been elucidated through chemical and spectroscopic analysis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
SMILES CC[C@@H]1--INVALID-LINK--[C@H]2--INVALID-LINK--(O2)/C=C/C(=O)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)O">C@@HO[C@H]3--INVALID-LINK----INVALID-LINK--O[C@@H]3C">C@HN(C)C
InChI InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
InChIKey IUPCWCLVECYZRV-JZMZINANSA-N
CAS Number 35834-26-5
PubChem CID 6537204

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C31H51NO9PubChem
Molecular Weight 581.7 g/mol PubChem
Melting Point 119-122 °CChemicalBook
Solubility Methanol: 10 mg/mL (clear, light yellow)ChemicalBook
pKa (basic) 8.79PubChem
XLogP3 2.3PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 10PubChem
Rotatable Bond Count 5PubChem

Biological Properties and Antibacterial Spectrum

This compound exhibits bacteriostatic activity against a range of bacteria. Its primary mechanism of action is the inhibition of protein synthesis.

Mechanism of Action

This compound binds specifically to the 50S subunit of the bacterial ribosome.[4] This binding event interferes with the process of translation, thereby halting protein synthesis and inhibiting bacterial growth. The affinity of this compound for the E. coli ribosome is consistent with its minimum inhibitory concentrations.[4]

Rosaramicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Enters Ribosome 50S Ribosomal Subunit CellWall->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to MIC_Determination_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilution of this compound PrepStock->SerialDilution PrepPlates Prepare Microtiter Plates with Broth PrepPlates->SerialDilution Inoculate Inoculate Plates SerialDilution->Inoculate PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End Rosaramicin_Biosynthesis Protorosanolide Protorosanolide (Macrolactone Core) RosB Glycosyltransferase (RosB) Protorosanolide->RosB Intermediate1 20-deoxo-20-dihydro-12,13-deepoxyrosamicin RosB->Intermediate1 RosD Epoxidase (RosD) Intermediate1->RosD Main Pathway Intermediate2 20-deoxo-20-dihydrorosamicin RosD->Intermediate2 RosC1 Hydroxylation (RosC) Intermediate2->RosC1 Intermediate3 20-dihydrorosamicin RosC1->Intermediate3 RosC2 Dehydrogenation (RosC) Intermediate3->RosC2 This compound This compound RosC2->this compound

References

The Foundational Science of Rosaramicin (SCH 14947): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin (also known as SCH 14947) is a 16-membered macrolide antibiotic originally isolated from the fermentation broth of Micromonospora rosaria. As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the foundational research on this compound, compiling key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the 70S ribosome. This binding event interferes with the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth and replication. Evidence suggests that this compound may inhibit the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the polypeptide chain's growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_sites tRNA Binding Sites 50S_Subunit 50S Subunit Inhibition Inhibition of Translocation 50S_Subunit->Inhibition Leads to 30S_Subunit 30S Subunit P_Site P Site (Peptidyl-tRNA) Growing_Peptide Growing Polypeptide Chain P_Site->Growing_Peptide Holds A_Site A Site (Aminoacyl-tRNA) This compound This compound This compound->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Threads through Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Inhibition->A_Site Blocks movement from A to P site

Caption: Mechanism of Action of this compound.

Quantitative Data

The in vitro activity of this compound has been evaluated against a broad spectrum of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and preclinical pharmacokinetic parameters.

Table 1: In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.1 - 1.6
Streptococcus pneumoniae0.06 - 0.5
Haemophilus influenzae1.0 - 8.0
Escherichia coli4.0 - >64.0
Mycoplasma pneumoniae0.004 - 0.015
Chlamydia trachomatis0.008 - 0.25
Neisseria gonorrhoeae0.03 - 0.5
Bacteroides fragilis0.5 - 4.0

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmax (µg/mL)T½ (hours)Volume of Distribution (L/kg)
Dog10 mg/kgIV2.51.02.8
Human500 mgOral0.82.53.5

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of foundational research.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound (SCH 14947) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Start Start: Prepare Materials Prepare_Dilutions Prepare Serial Dilutions of this compound in Microtiter Plate Start->Prepare_Dilutions Prepare_Inoculum Standardize Bacterial Inoculum to 0.5 McFarland Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution MIC Determination Workflow.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a bacterial cell-free transcription-translation system.

Materials:

  • Bacterial S30 cell-free extract

  • DNA template encoding a reporter gene (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • Energy source (ATP, GTP) and buffer system

  • This compound solution at various concentrations

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare reaction mixtures containing the S30 extract, DNA template, amino acid mixture, and energy source.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid) if using radiolabeled amino acids, or by placing on ice if using a fluorescent reporter.

  • If using a radiolabel, collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • If using a fluorescent reporter, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture: S30 Extract, DNA, Amino Acids, Energy Source Start->Prepare_Mixture Add_this compound Add Varying Concentrations of this compound Prepare_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Protein Measure Reporter Protein Synthesis (Radioactivity or Fluorescence) Stop_Reaction->Measure_Protein Analyze_Data Calculate Percent Inhibition Measure_Protein->Analyze_Data End End Analyze_Data->End

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Rosaramicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosaramicin is a macrolide antibiotic known for its activity against a range of bacteria, including Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This compound specifically binds to the 50S ribosomal subunit of susceptible microorganisms, thereby preventing the elongation of the polypeptide chain. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used in microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This value is critical for researchers and drug development professionals to assess the potency of new antibiotics, monitor for the development of resistance, and establish a baseline for further preclinical and clinical studies.

The broth microdilution method is a widely used and reliable technique for determining MIC values and is considered a gold standard for susceptibility testing. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, following principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period of 16-20 hours at 35-37°C, the plates are examined for visible signs of bacterial growth, such as turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.

Experimental Protocols

This protocol is based on the CLSI guidelines for broth microdilution antimicrobial susceptibility testing.

1. Materials and Reagents

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth for the test organism

  • Sterile 96-well microtiter plates (U-bottom)

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder. Note the potency of the powder if specified by the manufacturer.

  • Dissolve the this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is completely dissolved.

  • This stock solution will be used to prepare the working solutions for the assay.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

4. Broth Microdilution Procedure

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Drug Dilution:

    • Add 100 µL of the 2X final desired highest concentration of this compound working solution to the wells in Column 1. This will result in a total volume of 200 µL.

    • Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down several times.

    • Transfer 100 µL from Column 1 to Column 2. Mix thoroughly.

    • Repeat this serial dilution process across the plate to Column 10.

    • After mixing Column 10, discard 100 µL to ensure all wells (1-10) contain 100 µL.

  • Controls:

    • Column 11 (Growth Control): These wells will contain 100 µL of broth and will be inoculated with the bacteria but will not contain any this compound.

    • Column 12 (Sterility Control): These wells will contain 100 µL of broth only and will not be inoculated. This serves as a control for the sterility of the medium.

  • Inoculation: Add 100 µL of the final standardized bacterial inoculum (prepared in Step 3) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well will be 200 µL. Note: Some protocols use a 50uL + 50uL or 90uL + 10uL system. The key is to achieve the correct final drug concentration and inoculum density.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

5. Reading and Interpreting Results

  • After incubation, place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells for bacterial growth, which is indicated by turbidity (cloudiness) or the presence of a cell pellet at the bottom of the well.

  • The Sterility Control (Column 12) should remain clear. If turbid, the broth is contaminated, and the test is invalid.

  • The Growth Control (Column 11) should show distinct turbidity, confirming the viability of the inoculum. If clear, the test is invalid.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation

MIC results are typically presented in a tabular format, allowing for easy comparison of the antibiotic's activity against different bacterial strains.

Table 1: Example MIC Data for this compound

MicroorganismATCC Strain No.This compound MIC (µg/mL)Interpretation
Staphylococcus aureus292131Susceptible
Escherichia coli25922>64Resistant
Neisseria gonorrhoeae492260.5Susceptible
Mycoplasma hominis231140.25Susceptible

Note: The values presented are hypothetical examples for illustrative purposes. Interpretation as 'Susceptible' or 'Resistant' requires comparison to established clinical breakpoints, which are specific for each organism-drug combination.

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_results Results & Interpretation prep_media Prepare Broth & Reagents serial_dilution Perform 2-Fold Serial Dilution of this compound prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20h, 35°C) inoculation->incubation read_plate Visually Inspect for Growth incubation->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Mechanism of Action Diagram

MoA_this compound cluster_cell Bacterial Cell ribosome 70S Ribosome subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S protein_synthesis Protein Synthesis (Elongation) subunit_50S->protein_synthesis inhibition INHIBITION subunit_50S->inhibition subunit_30S->protein_synthesis no_protein No Functional Protein inhibition->protein_synthesis This compound This compound This compound->subunit_50S Binds to

Caption: this compound inhibits bacterial protein synthesis.

Determining the Minimum Inhibitory Concentration (MIC) of Rosaramicin against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a 16-membered macrolide antibiotic. Understanding its efficacy against clinically relevant pathogens such as Escherichia coli is crucial for potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound against E. coli, contextual information on E. coli's resistance to macrolides, and a framework for data presentation.

E. coli, a Gram-negative bacterium, possesses intrinsic resistance to many macrolide antibiotics. This is primarily due to the low permeability of its outer membrane, which hinders the entry of the antibiotic into the cell. Additionally, acquired resistance mechanisms can further limit the effectiveness of macrolides. These mechanisms may include the expression of efflux pumps that actively remove the antibiotic from the cell, enzymatic inactivation of the drug, or modification of the ribosomal target site. Despite these challenges, some studies have indicated that this compound exhibits greater in vitro activity against Enterobacteriaceae, including E. coli, compared to other macrolides like erythromycin, particularly under specific conditions such as an alkaline pH.

Data Presentation

While specific MIC values for this compound against a wide range of E. coli strains are not abundantly available in publicly accessible literature, comparative data provides valuable insights. A key study demonstrated that the activity of this compound is significantly enhanced at an alkaline pH.

Table 1: Comparative In Vitro Activity of this compound and Erythromycin against E. coli

AntibioticRelative Potency at pH 8.0 against Enterobacteriaceae
This compound Two- to sixfold more active than erythromycin
Erythromycin Baseline

Source: Eickhoff, T. C., & Ehret, J. M. (1979). In vitro comparison of rosamicin and erythromycin against urinary tract pathogens. Antimicrobial agents and chemotherapy, 16(1), 69–73.

For context, the following table presents typical MIC ranges for other macrolides against E. coli, which often demonstrate high MIC values due to the aforementioned resistance mechanisms.

Table 2: MIC Distributions of Selected Macrolides against Clinical E. coli Isolates

MacrolideMIC Range (µg/mL)
Erythromycin16 to >1024
Azithromycin1 to >16
Tilmicosin32 to >256
Spiramycin128 to >1024

Note: These values are indicative and can vary significantly based on the specific E. coli strain and the presence of resistance genes.

Experimental Protocols

The following are standardized protocols for determining the MIC of this compound against E. coli, based on Clinical and Laboratory Standards Institute (CLSI) guidelines. The broth microdilution method is most common, but the agar dilution method is also presented as a viable alternative.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate.

1. Materials

  • This compound powder

  • E. coli strain (e.g., ATCC 25922 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile water, check manufacturer's instructions)

2. Preparation of Reagents

  • This compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The stock solution should be prepared fresh or stored under validated conditions.

  • E. coli Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

    • Transfer the colonies to a tube containing sterile saline or CAMHB.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common approach is a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution during inoculation.

3. Assay Procedure

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 50 µL from the last dilution well. This will result in 50 µL per well with decreasing concentrations of this compound.

  • Inoculation:

    • Add 50 µL of the prepared E. coli inoculum (at ~1 x 10⁶ CFU/mL) to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of sterile CAMHB (no bacteria, no antibiotic).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control should be turbid, and the sterility control should be clear.

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into agar plates at various concentrations.

1. Materials

  • This compound powder

  • E. coli strain

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • McFarland turbidity standards (0.5 standard)

  • Inoculum replicating device (e.g., multi-pronged inoculator)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare as described in the broth microdilution protocol.

  • E. coli Inoculum Preparation: Prepare and adjust the bacterial suspension to a 0.5 McFarland standard as described previously.

3. Assay Procedure

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • For each desired final concentration, add a calculated volume of the this compound stock solution to a specific volume of molten agar to achieve the target concentration (a 1:10 dilution is common, e.g., 2 mL of antibiotic solution to 18 mL of agar).

    • Mix thoroughly but gently to avoid bubbles, and pour the agar into sterile petri dishes.

    • Allow the plates to solidify completely.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared E. coli suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the E. coli inoculum.

Mandatory Visualizations

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (Broth Microdilution) cluster_results Results Phase start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare E. coli Inoculum (0.5 McFarland) start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculate Inoculate Wells with E. coli Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Macrolide_Resistance_Ecoli cluster_cell E. coli Cell cluster_mechanisms OM Outer Membrane IM Inner Membrane Efflux Efflux Pump OM->Efflux Expulsion Ribosome Ribosome (50S) mech3 3. Target Site Modification Rosaramicin_out This compound Efflux->Rosaramicin_out Rosaramicin_out->OM Low Permeability mech1 1. Reduced Permeability mech2 2. Efflux Pumps mech4 4. Enzymatic Inactivation

Application Notes and Protocols for Rosaramicin Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a macrolide antibiotic produced by Micromonospora rosaria. It exhibits a broad spectrum of antibacterial activity, similar to erythromycin, but with notably enhanced efficacy against certain Gram-negative bacteria.[1][2] this compound acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4] This document provides detailed protocols for the in vitro assessment of this compound's antibacterial activity using standard methods, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus-0.02 - 4.0[1][2]
Staphylococcus epidermidis-0.02 - 4.0[1][2]
Streptococcus pyogenes (Group A Streptococci)-0.02 - 4.0[1][2]
Enterococci-0.02 - 4.0[1][2]
Viridans streptococci-0.02 - 4.0[1][2]
Escherichia coli-More active than erythromycin, especially at alkaline pH[1]
Pseudomonas aeruginosa-More active than erythromycin, especially at alkaline pH[1]
Non-fermenting Gram-negative bacilliVariousGreater activity than erythromycin[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to twice the highest desired final concentration. b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the highest concentration of this compound in CAMHB to well 1. d. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, examine the plate for visible turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare this compound Serial Dilutions in 96-well plate inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for visible growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Fig 1. Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay

This protocol is a follow-up to the MIC assay and adheres to CLSI guidelines.[6][8]

Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC wells: a. From each well of the MIC plate that shows no visible growth, and from the positive growth control well, take a 10-100 µL aliquot. b. Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control plate.

MBC_Workflow cluster_mic From MIC Assay cluster_exp Experiment cluster_analysis Analysis mic_results Select wells with no visible growth (MIC and higher concentrations) subculture Subculture aliquots onto antibiotic-free agar plates mic_results->subculture incubate Incubate at 35°C for 18-24 hours subculture->incubate count_colonies Count colonies on each plate incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Fig 2. Workflow for MBC determination.
Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is based on the standardized Kirby-Bauer method.[9][10][11][12][13]

Objective: To qualitatively assess the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound-impregnated paper disks (specify concentration)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculation of MHA plate: a. Dip a sterile cotton swab into the standardized bacterial inoculum. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of growth. d. Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks: a. Using sterile forceps, place the this compound disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. c. If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm). b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for this compound (if available) or by comparison with control antibiotics.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA plate for confluent growth prep_inoculum->inoculate_plate place_disk Place this compound disk on agar surface inoculate_plate->place_disk incubate Incubate at 35°C for 16-18 hours place_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Fig 3. Workflow for Disk Diffusion assay.
Time-Kill Assay

This protocol provides a method to assess the rate of bactericidal activity of this compound.[14][15][16][17]

Objective: To determine the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • MHA plates

  • Sterile saline for dilutions

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Cultures: a. Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control tube without any antibiotic. c. Inoculate all tubes with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 35°C ± 2°C. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto MHA plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cultures Prepare cultures with varying this compound concentrations inoculate Inoculate with standardized bacterial suspension prep_cultures->inoculate incubate_sample Incubate and collect samples at time intervals inoculate->incubate_sample plate_dilutions Perform serial dilutions and plate on agar incubate_sample->plate_dilutions incubate_plates Incubate plates at 35°C for 18-24 hours plate_dilutions->incubate_plates count_colonies Count colonies and calculate CFU/mL incubate_plates->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve

Fig 4. Workflow for Time-Kill assay.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][18][19] This binding occurs within the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis.[3][20]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribosome_50S 50S Subunit ribosome_70S 70S Ribosome ribosome_50S->ribosome_70S polypeptide Polypeptide Chain Elongation ribosome_50S->polypeptide Blocks exit tunnel ribosome_30S 30S Subunit ribosome_30S->ribosome_70S trna tRNA ribosome_70S->trna Translation mrna mRNA mrna->ribosome_30S Binds to trna->polypeptide protein Functional Protein polypeptide->protein This compound This compound This compound->ribosome_50S Binds to

Fig 5. this compound mechanism of action.

References

Application of Rosaramicin in Prostatitis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rosaramicin, a macrolide antibiotic, has demonstrated potential in the treatment of bacterial prostatitis, primarily due to its favorable pharmacokinetic profile, which allows for significant accumulation in prostatic tissue and fluid. This document provides detailed application notes and experimental protocols derived from foundational research on this compound for prostatitis.

Application Notes

Background: Bacterial prostatitis is a challenging condition to treat due to the poor penetration of many antibiotics into the prostate gland. This compound, a macrolide similar to erythromycin, emerged as a promising candidate due to its chemical properties that facilitate its transport and concentration in the acidic environment of the prostate.[1][2]

Mechanism of Action: As a macrolide antibiotic, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation of peptidyl-tRNA, thereby halting peptide chain elongation and ultimately inhibiting bacterial growth. While its broad-spectrum activity includes many common urinary pathogens, its key advantage in prostatitis lies in its ability to achieve high concentrations at the site of infection.[1][3]

Key Research Findings: Seminal studies conducted in the 1970s demonstrated the superior penetration of this compound into the prostate compared to erythromycin. In both canine models of prostatitis and in human subjects, this compound achieved significantly higher concentrations in prostatic secretion, interstitial fluid, and prostatic tissue.[1][2] This superior accumulation is a critical factor for the effective eradication of bacteria from the prostatic acini.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound and Erythromycin in canine models and human prostatic tissue.

Table 1: Mean Ratios of Antibiotic Concentration in Prostatic Fluid and Tissue to Serum in a Canine Model

AntibioticProstatic Secretion/Serum RatioProstatic Tissue/Serum RatioProstatic Interstitial Fluid/Serum Ratio
This compound 7.96.81.1
Erythromycin 1.21.10.3

Data extracted from Baumueller et al., 1977.[1]

Table 2: Mean Antibiotic Concentrations in Human Prostatic Tissue After Oral Administration

AntibioticDoseConcentration in Prostatic Tissue (µg/g)
This compound 250 mg2.8
Erythromycin 500 mg0.8

Data extracted from Baumueller et al., 1977.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound for prostatitis.

Protocol 1: Determination of Antibiotic Concentrations in a Canine Model of Prostatitis

Objective: To compare the penetration of this compound and Erythromycin into the prostatic fluid, tissue, and interstitial fluid in a canine model.

Animal Model:

  • Adult male mongrel dogs (20-25 kg).

  • Prostatitis was induced by injection of a suspension of Escherichia coli directly into the prostate gland via a perineal approach.

Experimental Procedure:

  • Antibiotic Administration: After a 2-week period to allow for the development of chronic prostatitis, dogs were administered either this compound (10 mg/kg) or Erythromycin (10 mg/kg) intravenously.

  • Sample Collection:

    • Serum: Blood samples were collected at 1, 2, 4, and 6 hours post-administration.

    • Prostatic Secretion: Prostatic fluid was collected by prostatic massage at 2-hour intervals.

    • Prostatic Interstitial Fluid: Interstitial fluid was collected from pre-implanted tissue cages in the prostatic region.

    • Prostatic Tissue: At the end of the experiment (6 hours), the prostate gland was surgically removed.

  • Sample Analysis:

    • All samples were assayed for antibiotic concentration using a microbiological agar diffusion method with Sarcina lutea as the test organism.

    • Standard curves for both this compound and Erythromycin were prepared in pooled dog serum and phosphate buffer.

Protocol 2: Determination of Antibiotic Concentrations in Human Prostatic Tissue

Objective: To measure the concentration of this compound and Erythromycin in human prostatic tissue following oral administration.

Human Subjects:

  • Patients scheduled for transurethral resection of the prostate (TURP).

Experimental Procedure:

  • Antibiotic Administration: Patients were given a single oral dose of either this compound (250 mg) or Erythromycin (500 mg) at various time intervals before surgery.

  • Sample Collection:

    • Serum: A blood sample was collected at the time of surgery.

    • Prostatic Tissue: Prostatic chips obtained during TURP were collected.

  • Sample Analysis:

    • Serum and homogenized prostatic tissue were assayed for antibiotic concentration using the microbiological agar diffusion method as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the key pharmacokinetic advantage of this compound in prostatitis treatment.

experimental_workflow cluster_canine_model Canine Model of Prostatitis cluster_human_study Human Prostatic Tissue Study induce_prostatitis Induce Prostatitis (E. coli injection) administer_antibiotic Administer Antibiotic (this compound or Erythromycin) induce_prostatitis->administer_antibiotic collect_samples Collect Samples (Serum, Prostatic Fluid, Tissue) administer_antibiotic->collect_samples assay_concentration Assay Antibiotic Concentration (Microbiological Method) collect_samples->assay_concentration administer_oral_dose Administer Oral Dose (this compound or Erythromycin) perform_turp Perform TURP administer_oral_dose->perform_turp collect_human_samples Collect Samples (Serum, Prostatic Tissue) perform_turp->collect_human_samples assay_human_concentration Assay Antibiotic Concentration collect_human_samples->assay_human_concentration

Caption: Experimental workflows for canine and human studies.

pharmacokinetic_advantage This compound This compound Administration bloodstream High Bloodstream Concentration This compound->bloodstream prostate_barrier Efficient Penetration of Prostate-Blood Barrier bloodstream->prostate_barrier prostate_tissue High Concentration in Prostatic Tissue & Fluid prostate_barrier->prostate_tissue bacterial_eradication Effective Bacterial Eradication prostate_tissue->bacterial_eradication

Caption: Pharmacokinetic advantage of this compound in prostatitis.

References

Application Notes: Sucrose Gradient Centrifugation for Analyzing Rosaramicin-Ribosome Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a 16-membered macrolide antibiotic that exhibits bacteriostatic activity by inhibiting protein synthesis in susceptible bacteria.[1] Understanding the interaction between this compound and its target, the bacterial ribosome, is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents. Sucrose gradient centrifugation is a powerful technique for separating macromolecules and their complexes based on their size, shape, and density. This method is particularly well-suited for studying the binding of antibiotics to ribosomal subunits and whole ribosomes. These application notes provide a detailed overview and protocol for utilizing sucrose gradient centrifugation to investigate the binding of this compound to bacterial ribosomes.

Principle of the Technique

Sucrose gradient centrifugation involves layering a sample containing a mixture of macromolecules, such as ribosomes and their subunits, onto a pre-formed density gradient of sucrose. When subjected to high centrifugal forces in an ultracentrifuge, the components of the sample migrate through the gradient at different rates depending on their sedimentation coefficient (measured in Svedberg units, S). Larger and more compact complexes, such as the 70S ribosome, will sediment faster and travel further down the gradient than smaller components like the 50S and 30S ribosomal subunits.

By incubating ribosomes with a labeled form of this compound (e.g., [3H]dihydrothis compound) prior to centrifugation, it is possible to determine which ribosomal species the antibiotic binds to. After centrifugation, the gradient is fractionated, and the amount of radioactivity in each fraction is quantified. A peak of radioactivity that co-migrates with a specific ribosomal species (e.g., the 70S ribosome or the 50S subunit) indicates a binding interaction.

Application: this compound Binding to E. coli Ribosomes

Studies have shown that this compound specifically binds to the 70S ribosome and the 50S ribosomal subunit of Escherichia coli.[1] No significant binding to the 30S subunit is observed.[1] This binding specificity is a key aspect of its mechanism of action, which involves the inhibition of protein synthesis. By physically associating with the 50S subunit, this compound is thought to interfere with the elongation of the polypeptide chain.

Quantitative Data Summary

LigandTarget Ribosomal SpeciesBinding CharacteristicsEvidence
This compound70S Ribosome, 50S SubunitSpecific and high-affinity bindingCo-sedimentation in sucrose gradients
Dihydrothis compound70S Ribosome, 50S SubunitSpecific binding, similar to this compoundCo-sedimentation in sucrose gradients
This compound30S SubunitNo detectable bindingLack of co-sedimentation

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for sucrose gradient centrifugation and the proposed mechanism of this compound action.

experimental_workflow cluster_prep Sample Preparation cluster_centrifugation Sucrose Gradient Centrifugation cluster_analysis Data Analysis ribosomes Isolate E. coli Ribosomes (70S, 50S, 30S) incubation Incubate Ribosomes with [3H]dihydrothis compound ribosomes->incubation This compound Prepare [3H]dihydrothis compound This compound->incubation loading Layer Sample onto Gradient incubation->loading gradient Prepare Sucrose Density Gradient (e.g., 10-40%) gradient->loading ultracentrifuge Ultracentrifugation loading->ultracentrifuge fractionation Fractionate Gradient ultracentrifuge->fractionation scintillation Scintillation Counting of Fractions fractionation->scintillation analysis Analyze Radioactivity Profile scintillation->analysis mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit peptidyl_transferase_center Peptidyl Transferase Center (PTC) exit_tunnel Nascent Peptide Exit Tunnel (NPET) inhibition Inhibition of Protein Synthesis ribosome_50S->inhibition Blocks peptide elongation ribosome_30S 30S Subunit This compound This compound This compound->ribosome_50S Binds to 50S subunit

References

Application Notes and Protocols for Studying Rosaramicin Interactions Using Gel Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a macrolide antibiotic known for its activity against a range of bacteria, including Gram-negative species.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the large ribosomal subunit.[2] Understanding the interaction between this compound and its ribosomal target is crucial for drug development, including the design of more effective derivatives and overcoming potential resistance mechanisms. Gel exclusion chromatography (GEC), also known as size exclusion chromatography (SEC), is a powerful technique for studying such molecular interactions.[3][4] This method separates molecules based on their hydrodynamic volume, making it well-suited for detecting the formation of a larger complex when a small molecule like this compound binds to a large target like the ribosome.[3][5]

These application notes provide a detailed protocol for utilizing gel exclusion chromatography to qualitatively and quantitatively assess the binding of this compound to bacterial ribosomes.

Principle of the Assay

Gel exclusion chromatography separates molecules in solution based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path to travel and elute later.[3][5]

When studying the interaction between this compound and the ribosome, the principle is as follows:

  • Unbound Components: If this compound and the ribosome do not interact, they will elute as two separate peaks corresponding to their individual molecular sizes. The large ribosome will elute early, and the much smaller this compound molecule will elute much later.

  • Bound Complex: If this compound binds to the ribosome, a stable complex is formed. This complex will have a hydrodynamic radius similar to that of the ribosome alone. By tracking a labeled form of this compound (e.g., with a radioactive isotope like ³H), the elution of the label with the ribosome peak is direct evidence of binding.[2]

Data Presentation

The results of a gel exclusion chromatography experiment for studying the this compound-ribosome interaction can be summarized to provide both qualitative and semi-quantitative insights. The following table presents hypothetical, yet representative, data that would be obtained from such an experiment.

SampleElution Volume of Ribosome (or complex) (mL)Elution Volume of Free this compound (mL)Radioactivity in Ribosome Fraction (CPM)Radioactivity in Free this compound Fraction (CPM)Percent this compound Bound
Control: Ribosomes alone 10.2N/A50 (background)N/A0%
Control: [³H]-Rosaramicin alone N/A25.5N/A50,0000%
Experiment: Ribosomes + [³H]-Rosaramicin 10.325.625,00025,00050%

Note: This data is illustrative. Actual elution volumes will depend on the specific column, matrix, and flow rate used. CPM (Counts Per Minute) is a measure of radioactivity.

Experimental Protocols

This section provides a detailed protocol for preparing the necessary reagents and performing the gel exclusion chromatography experiment to study the binding of this compound to bacterial ribosomes.

Materials and Reagents
  • Purified Bacterial Ribosomes (70S) and/or 50S Subunits: Isolated from a suitable bacterial strain (e.g., E. coli).

  • [³H]-Dihydrothis compound: Tritiated this compound is used for tracking the molecule. Dihydrothis compound is a stable derivative.[2]

  • Gel Filtration Column: A pre-packed or self-packed column with a suitable matrix (e.g., Sepharose, Superdex, or Bio-Gel) with an appropriate fractionation range to separate the large ribosomal complex from the small this compound molecule.

  • Chromatography System: An FPLC or HPLC system equipped with a UV detector (for monitoring ribosomes at 260 nm) and a fraction collector.

  • Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity in the collected fractions.

  • Binding Buffer: A buffer that maintains the stability and activity of the ribosomes, for example, 10 mM Tris-HCl (pH 7.5), 60 mM KCl, 10 mM NH₄Cl, and 6 mM MgCl₂.

  • Unlabeled this compound: For competition experiments.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GEC_Workflow prep Preparation of Ribosomes and [³H]-Rosaramicin incubation Incubation of Ribosomes with [³H]-Rosaramicin prep->incubation injection Sample Injection onto Gel Exclusion Column incubation->injection column_prep Column Equilibration with Binding Buffer column_prep->injection elution Isocratic Elution with Binding Buffer injection->elution fractionation Fraction Collection elution->fractionation analysis Analysis of Fractions fractionation->analysis uv_detection UV Absorbance (260 nm) to Detect Ribosomes analysis->uv_detection scintillation Scintillation Counting to Detect [³H]-Rosaramicin analysis->scintillation data_analysis Data Analysis and Interpretation uv_detection->data_analysis scintillation->data_analysis

Experimental workflow for studying this compound-ribosome interactions.
Detailed Protocol

  • Preparation of Ribosomes:

    • Isolate and purify 70S ribosomes or 50S ribosomal subunits from a bacterial culture (e.g., E. coli) using established methods such as differential centrifugation.

    • Determine the concentration of the ribosome solution by measuring the absorbance at 260 nm (A₂₆₀). An A₂₆₀ of 1 corresponds to approximately 23 pmol of 70S ribosomes/mL.

    • Store the purified ribosomes in an appropriate buffer at -80°C.

  • Column Preparation and Equilibration:

    • Select a gel filtration column with a matrix that has a high molecular weight exclusion limit, ensuring that the ribosomes or ribosome-Rosaramicin complex will elute in the void volume or early fractions, well separated from the much smaller free this compound.

    • Equilibrate the column with at least two column volumes of Binding Buffer at a constant flow rate (e.g., 0.5 mL/min).

    • Establish a stable baseline on the UV detector at 260 nm.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified ribosomes with [³H]-Dihydrothis compound in Binding Buffer. The final concentrations should be optimized, but a starting point could be a 1:1 or 1:10 molar ratio of ribosomes to this compound.

    • Incubate the mixture at a suitable temperature (e.g., 37°C) for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.[6]

    • Prepare control samples: one with ribosomes only and one with [³H]-Dihydrothis compound only.

  • Chromatography:

    • Inject the incubated sample onto the equilibrated gel filtration column.

    • Begin isocratic elution with the Binding Buffer at the predetermined flow rate.

    • Monitor the elution profile using the UV detector at 260 nm.

    • Collect fractions of a fixed volume (e.g., 0.5 mL) throughout the run.

  • Analysis of Fractions:

    • For each collected fraction, take an aliquot for scintillation counting.

    • Add the aliquot to a scintillation vial containing an appropriate scintillation cocktail.

    • Measure the radioactivity (in CPM) of each fraction using a scintillation counter.

  • Data Interpretation:

    • Plot the UV absorbance at 260 nm and the radioactivity (CPM) against the elution volume or fraction number.

    • The UV absorbance peak will indicate the elution position of the ribosomes.

    • A radioactivity peak that co-elutes with the ribosome peak is indicative of the formation of a stable ribosome-Rosaramicin complex.

    • A later-eluting radioactivity peak will correspond to unbound [³H]-Dihydrothis compound.

    • The amount of bound this compound can be quantified by comparing the radioactivity in the ribosome-containing fractions to the total radioactivity recovered.

Mechanism of Action Visualization

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] This interaction occurs within the nascent peptide exit tunnel. The following diagram illustrates this direct binding mechanism.

Rosaramicin_Binding This compound This compound ribosome_50S 50S Ribosomal Subunit This compound->ribosome_50S Binds to inhibition Inhibition protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Enables inhibition->protein_synthesis Blocks

Binding of this compound to the 50S ribosomal subunit inhibits protein synthesis.

References

Application Notes and Protocols for Determining Rosaramicin Binding Affinity Using Equilibrium Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the binding affinity of the macrolide antibiotic, Rosaramicin, using equilibrium dialysis. This technique is a robust method for characterizing drug-protein and drug-ribosome interactions, which are critical parameters in drug discovery and development.

Introduction

This compound is a macrolide antibiotic that exhibits its therapeutic effect by inhibiting bacterial protein synthesis.[1] Understanding its binding affinity to its target, the bacterial ribosome, as well as its interaction with plasma proteins, is crucial for predicting its efficacy, pharmacokinetic profile, and potential for drug-drug interactions. Equilibrium dialysis is a reliable and widely used method to determine the binding parameters of a ligand, such as this compound, to a macromolecule. The principle involves separating a solution containing the macromolecule (e.g., plasma proteins or ribosomes) from a solution of the ligand by a semi-permeable membrane. The membrane allows the free ligand to diffuse across until equilibrium is reached, at which point the concentration of free ligand is the same in both chambers. By measuring the total ligand concentration in the macromolecule-containing chamber, the amount of bound ligand can be determined.

Key Applications

  • Determination of Plasma Protein Binding: Quantifying the extent to which this compound binds to plasma proteins is essential for understanding its distribution, half-life, and the concentration of free, active drug available to reach the target site.

  • Characterization of Ribosomal Binding: Measuring the binding affinity of this compound to bacterial ribosomes provides insights into its mechanism of action and can be used to correlate binding with its antimicrobial activity.

Quantitative Data Summary

Table 1: this compound Plasma Protein Binding Data

ParameterValueSpeciesMethod
Percentage Bound (%) Data not availableHumanEquilibrium Dialysis
Dissociation Constant (Kd) Data not availableHumanEquilibrium Dialysis
Association Constant (Ka) Data not availableHumanEquilibrium Dialysis

Disclaimer: The values in this table are placeholders. Actual experimental data should be inserted upon completion of the studies.

Table 2: this compound Ribosomal Binding Data

ParameterValueTargetMethod
Dissociation Constant (Kd) Data not availableE. coli 50S RibosomeEquilibrium Dialysis
Association Constant (Ka) Data not availableE. coli 50S RibosomeEquilibrium Dialysis
Binding Stoichiometry (n) Data not availableE. coli 50S RibosomeEquilibrium Dialysis

Disclaimer: The values in this table are placeholders. This compound has been shown to bind to the 50S ribosomal subunit, with ribosomal proteins L18 and L19 suggested as part of the high-affinity binding site.[2] Actual experimental data should be inserted upon completion of the studies.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • This compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with a suitable molecular weight cutoff (MWCO), typically 8-14 kDa

  • Incubator shaker

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.

    • Thaw frozen plasma at 37°C.

  • Assembly of Dialysis Unit:

    • Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is properly placed between the two chambers.

  • Sample Loading:

    • In the sample chamber, add a known volume of plasma containing this compound at a specific concentration.

    • In the buffer chamber, add an equal volume of PBS.

  • Equilibration:

    • Seal the dialysis unit and place it in an incubator shaker.

    • Incubate at 37°C with gentle agitation for a predetermined time (typically 4-24 hours) to allow the system to reach equilibrium. The exact time should be optimized for this compound.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Sample Analysis:

    • Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method such as LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration ([Free Drug]). The concentration in the plasma chamber represents the total drug concentration ([Total Drug]).

  • Data Analysis:

    • Calculate the percentage of this compound bound to plasma proteins using the following formula:

    • To determine the dissociation constant (Kd), the experiment should be repeated with a range of this compound concentrations, and the data can be analyzed using Scatchard analysis or non-linear regression.

Protocol 2: Determination of this compound Binding to Bacterial Ribosomes by Equilibrium Dialysis

Objective: To determine the binding affinity (Kd) of this compound to the bacterial 50S ribosomal subunit.

Materials:

  • This compound (radiolabeled, e.g., [³H]-Rosaramicin, is often used for higher sensitivity)

  • Purified bacterial 70S ribosomes or 50S ribosomal subunits (e.g., from E. coli)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT, pH 7.5)

  • Equilibrium dialysis apparatus

  • Dialysis membrane with a suitable MWCO (e.g., 8-14 kDa)

  • Scintillation counter (if using radiolabeled this compound) or other appropriate analytical instrument

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of this compound in the binding buffer.

    • Prepare a solution of a known concentration of 50S ribosomal subunits in the binding buffer.

  • Assembly of Dialysis Unit:

    • Assemble the equilibrium dialysis cells as described in Protocol 1.

  • Sample Loading:

    • In one chamber, add a known volume of the 50S ribosomal subunit solution.

    • In the other chamber, add an equal volume of a this compound solution of a known concentration.

  • Equilibration:

    • Incubate the dialysis unit at a controlled temperature (e.g., 4°C or 37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • Sample Collection:

    • After incubation, collect aliquots from both chambers.

  • Sample Analysis:

    • Measure the concentration of this compound in both chambers. If using radiolabeled this compound, this can be done by liquid scintillation counting. The concentration in the chamber without ribosomes represents the free ligand concentration ([L]). The total concentration in the ribosome-containing chamber is [L]total.

  • Data Analysis:

    • The concentration of bound ligand ([L]bound) is calculated as: [L]bound = [L]total - [L].

    • The concentration of the ribosome-ligand complex ([RL]) is equal to [L]bound.

    • The concentration of free ribosomes ([R]) is calculated as: [R] = [R]total - [RL].

    • The dissociation constant (Kd) can be determined by performing the experiment with a range of this compound concentrations and fitting the data to a saturation binding curve using non-linear regression analysis, or by using a Scatchard plot. The equation for a single binding site is:

Visualizations

Experimental Workflow for Equilibrium Dialysis

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ligand Prepare Ligand (this compound) setup Assemble Dialysis Unit prep_ligand->setup prep_macro Prepare Macromolecule (Plasma or Ribosomes) prep_macro->setup loading Load Chambers setup->loading incubation Incubate to Equilibrium loading->incubation collection Collect Samples incubation->collection quantification Quantify Ligand Concentration collection->quantification calculation Calculate Binding Parameters quantification->calculation

Caption: Workflow for determining binding affinity using equilibrium dialysis.

General Mechanism of Action of Macrolide Antibiotics

Macrolide_Mechanism cluster_bacterium Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Inhibition Inhibition This compound->Inhibition Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Ribosome_50S->Peptide_Exit_Tunnel Contains Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Catalyzes Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (if inhibited) Inhibition->Protein_Synthesis

References

Application Notes and Protocols: Rosaramicin Solution Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of rosaramicin solutions for various laboratory applications. This compound is a macrolide antibiotic effective against a range of bacteria, including Neisseria gonorrhoeae, Chlamydia trachomatis, and Mycoplasma hominis.[1]

Physicochemical and Storage Data

A summary of essential quantitative data for this compound is provided below. Proper handling and storage are critical to maintaining the compound's stability and efficacy.

PropertyDataCitations
Molecular Formula C₃₁H₅₁NO₉[1][2][3]
Molecular Weight 581.74 g/mol [1][2][3][4]
Appearance Solid[4]
Solubility Methanol (10 mg/mL)[4]
Storage (Powder) 2-8°C[4]
Storage (Stock Sol.) Aliquot and store at -20°C for up to 6 months[5][6]

Mechanism of Action

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[7] It specifically binds to the 50S subunit of the bacterial 70S ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[7]

Rosaramicin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Elongation Peptide Chain Elongation Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Prevents 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to No_Protein Bacterial Growth Arrest Inhibition->No_Protein Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols outline the preparation of stock and working solutions of this compound. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Preparation of a 10 mg/mL this compound Stock Solution

This protocol is for preparing a 1000x stock solution, a common concentration for antibiotic stocks in microbiology labs.[6]

Materials:

  • This compound powder

  • Methanol, sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm), compatible with organic solvents

  • Sterile microcentrifuge tubes (1.5 mL) for aliquots

Procedure:

  • Calculation: To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound powder.

    • Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

    • Mass = 10 mg/mL x 10 mL = 100 mg

  • Weighing: Carefully weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolving: Add 10 mL of sterile methanol to the conical tube.[4] Cap the tube tightly and vortex or invert until the powder is completely dissolved. The solution should be clear.

  • Sterilization: As this compound is dissolved in an organic solvent, filter sterilization is often not required if sterile solvent and aseptic techniques are used.[6] However, for critical applications such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into 1 mL aliquots in sterile 1.5 mL microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.[5]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots at -20°C.[5][6]

Preparation of Working Solutions

The final concentration of this compound will depend on the specific experiment and target organism. A common working concentration for antibiotics is a 1:1000 dilution from the stock.[6]

Example: Preparing 100 mL of Bacterial Growth Medium with 10 µg/mL this compound:

  • Prepare 100 mL of your desired sterile liquid growth medium (e.g., LB, TSB) or cool molten agar to approximately 50-55°C before adding the antibiotic to prevent heat degradation.[5]

  • Thaw one aliquot of the 10 mg/mL this compound stock solution.

  • Using a sterile pipette, add 100 µL of the 10 mg/mL stock solution to the 100 mL of medium.

    • V₁C₁ = V₂C₂

    • (V₁) * (10,000 µg/mL) = (100,000 µL) * (10 µg/mL)

    • V₁ = 100 µL

  • Mix the medium thoroughly to ensure even distribution of the antibiotic.

  • If preparing agar plates, pour the medium into sterile petri dishes and allow them to solidify.

  • Store plates or liquid medium containing this compound at 4°C, protected from light.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow from receiving the powdered compound to its use in a typical laboratory experiment.

Rosaramicin_Workflow cluster_prep Solution Preparation cluster_use Application Start This compound Powder Weigh Weigh Powder Start->Weigh Dissolve Dissolve in Sterile Methanol Weigh->Dissolve Filter Filter Sterilize (0.22 µm) Dissolve->Filter Stock 10 mg/mL Stock Solution Filter->Stock Aliquot Aliquot into 1 mL Tubes Stock->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw For Use Dilute Dilute Stock (e.g., 1:1000) into Sterile Medium Thaw->Dilute Working_Sol Working Solution (e.g., 10 µg/mL) Dilute->Working_Sol Experiment Use in Experiment (e.g., Bacterial Culture) Working_Sol->Experiment

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Studying Rosaramicin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for evaluating the efficacy of Rosaramicin, a 16-membered macrolide antibiotic. The information is intended to guide researchers in the preclinical assessment of this compound against relevant bacterial pathogens.

Introduction to this compound

This compound is a macrolide antibiotic that demonstrates activity against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens such as Mycoplasma, Chlamydia, and Ureaplasma.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Efficacy studies are crucial to further characterize its antibacterial spectrum, potency, and potential clinical utility.

In Vitro Efficacy Models

A variety of in vitro assays are fundamental to determining the antibacterial profile of this compound. These assays provide quantitative measures of its activity against specific bacterial isolates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation: Culture the bacterial strain of interest overnight on an appropriate agar medium.

  • Inoculum Preparation: Suspend several colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth and add 50 µL to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges for this compound

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.02 - 4.0
Staphylococcus epidermidis0.02 - 4.0
Enterococci0.02 - 4.0
Viridans streptococci0.02 - 4.0
Group A streptococci0.02 - 4.0
Streptococcus pneumoniae0.25
EnterobacteriaceaeMore active than erythromycin
PseudomonasMore active than erythromycin

Data compiled from references[3][4].

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Curve

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.

  • Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto an appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms.

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow bacteria in a 96-well flat-bottomed microtiter plate in a biofilm-promoting medium.

    • For Inhibition: Add varying concentrations of this compound to the wells along with the bacterial inoculum.

    • For Eradication: Allow the biofilm to form for 24-48 hours, then remove the planktonic cells and add fresh medium containing varying concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Destaining: Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet from the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

In Vivo Efficacy Models

Animal models of infection are essential for evaluating the in vivo efficacy of this compound, taking into account pharmacokinetic and pharmacodynamic (PK/PD) parameters.

Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory pathogens.

Protocol: Streptococcus pneumoniae Murine Pneumonia Model

  • Animal Model: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6).

  • Infection: Anesthetize the mice and intranasally or intratracheally inoculate them with a lethal or sub-lethal dose of a clinical isolate of Streptococcus pneumoniae.

  • Treatment: At a specified time post-infection (e.g., 2-4 hours), administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). A control group should receive a vehicle control.

  • Endpoint Evaluation:

    • Survival: Monitor the survival of the animals over a period of 7-14 days.

    • Bacterial Load: At specific time points post-treatment, euthanize a subset of animals, harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden.

    • Histopathology: Collect lung tissue for histopathological analysis to assess the extent of inflammation and tissue damage.

Table 2: Efficacy of this compound in an Experimental Rabbit Model of Pneumococcal Meningitis

Treatment GroupInitial CSF Bacterial Count (log₁₀ CFU/mL)Final CSF Bacterial Count (log₁₀ CFU/mL)Cure Rate (5-day treatment)
This compound (25 mg/kg/h IV for 8h)6.2 ± 0.53.36 ± 1.12-
Penicillin G (30 mg/kg/h IV for 8h)6.4 ± 0.361.3 ± 0.67-
This compound (100 mg/kg/day IM)--5 of 15
Penicillin G (100 mg/kg/day IM)--7 of 10

Data from reference[3]. Note: This is a rabbit meningitis model, but provides relevant in vivo data for a pneumococcal infection.

Rabbit Syphilis Model

This model is used to evaluate the efficacy of antibiotics against Treponema pallidum.

Protocol: Experimental Syphilis in Rabbits

  • Animal Model: Use adult male New Zealand white rabbits.

  • Infection: Inoculate the rabbits intradermally at multiple sites on the back with Treponema pallidum.

  • Treatment: Once orchitis or characteristic skin lesions develop, begin treatment with this compound, administered intramuscularly or orally. Include a control group treated with a standard-of-care antibiotic like penicillin G.

  • Endpoint Evaluation:

    • Lesion Healing: Monitor the healing of skin lesions and resolution of orchitis.

    • Dark-field Microscopy: Examine lesion exudates for the presence of motile treponemes.

    • Serology: Monitor serological markers of syphilis (e.g., VDRL or RPR titers) over time.

    • Tissue Infectivity: At the end of the study, transfer lymph node or testicular tissue to naive rabbits to determine if infectious treponemes are still present.

Potential Signaling Pathways Modulated by this compound

While the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis, macrolides as a class are also known to possess immunomodulatory effects. These effects are thought to be mediated through the modulation of host inflammatory signaling pathways. Although specific studies on this compound are limited, it is plausible that it may exert similar effects.

Diagram 1: Potential Modulation of the NF-κB Signaling Pathway by Macrolides

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK IKK Receptor->IKK 2. Signal Transduction IkB IkB IKK->IkB 3. Phosphorylation & Degradation NFkB NFkB IkB->NFkB Inhibition DNA DNA NFkB->DNA 4. Nuclear Translocation This compound This compound This compound->IKK Potential Inhibition This compound->NFkB Potential Inhibition of Translocation Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 5. Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Diagram 2: Potential Modulation of the ERK/MAPK Signaling Pathway by Macrolides

ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding Ras Ras RTK->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Nuclear Translocation & Activation This compound This compound This compound->ERK Potential Modulation Gene_Expression Cell Proliferation & Inflammation Transcription_Factors->Gene_Expression

Caption: Potential modulation of the ERK/MAPK pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Diagram 3: Experimental Workflow for this compound Efficacy Studies

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanistic Studies MIC MIC Determination TimeKill Time-Kill Kinetics MIC->TimeKill AntiBiofilm Anti-Biofilm Assay TimeKill->AntiBiofilm ModelSelection Animal Model Selection (e.g., Murine Pneumonia, Rabbit Syphilis) AntiBiofilm->ModelSelection Infection Bacterial Challenge ModelSelection->Infection Treatment This compound Administration Infection->Treatment EfficacyAssessment Efficacy Assessment (Survival, Bacterial Load, Histopathology) Treatment->EfficacyAssessment Signaling Signaling Pathway Analysis (e.g., NF-kB, ERK/MAPK) EfficacyAssessment->Signaling

Caption: Preclinical workflow for this compound evaluation.

Conclusion

The protocols and models described in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy. A combination of in vitro and in vivo studies is essential to fully characterize its antimicrobial properties and potential for further development as a therapeutic agent. Further research is warranted to elucidate the specific molecular mechanisms underlying its potential immunomodulatory effects.

References

Troubleshooting & Optimization

Optimizing Rosaramicin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rosaramicin in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a 16-membered macrolide antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1] This action is similar to that of other macrolide antibiotics like erythromycin.[1]

Q2: What is the typical antibacterial spectrum of this compound?

This compound exhibits activity against a range of bacteria, including:

  • Gram-positive bacteria: It is effective against various Gram-positive species.[2]

  • Gram-negative bacteria: this compound has demonstrated better activity against Gram-negative bacteria compared to erythromycin.[2]

  • Mycoplasma and Ureaplasma species: It is highly active against these atypical bacteria.[2]

  • Chlamydia trachomatis [3]

  • Anaerobic bacteria [2]

Q3: What is a good starting concentration for my in vitro experiment?

The optimal concentration of this compound depends on the specific bacterial species and the nature of the experiment. A good starting point is to determine the Minimum Inhibitory Concentration (MIC) for your strain of interest. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For non-susceptibility experiments, concentrations ranging from 1x to 4x the MIC are often used.

Troubleshooting Guide

Issue 1: No antibacterial effect is observed at expected concentrations.

  • Possible Cause 1: Bacterial Resistance. The bacterial strain you are using may have acquired resistance to macrolide antibiotics. Common resistance mechanisms include target site modification, active drug efflux, and enzymatic inactivation of the drug.

    • Troubleshooting Step: Verify the susceptibility of your bacterial strain using a known sensitive control strain. If resistance is suspected, consider investigating the presence of resistance genes (e.g., erm genes).

  • Possible Cause 2: Incorrect Drug Concentration. Errors in calculating, diluting, or preparing the this compound stock solution can lead to a lower-than-expected final concentration.

    • Troubleshooting Step: Re-calculate all dilutions and, if possible, prepare a fresh stock solution. Verify the weighing and dissolution steps.

  • Possible Cause 3: Drug Inactivation. The stability of this compound in your specific culture medium and conditions may be a factor. Some components in the media could potentially interact with or degrade the antibiotic over the course of the experiment.[4][5]

    • Troubleshooting Step: Review the composition of your culture medium. If you suspect instability, you can perform a stability study by incubating this compound in the medium for the duration of your experiment and then testing its activity.

Issue 2: High variability in results between replicate experiments.

  • Possible Cause 1: Inconsistent Inoculum Size. The initial number of bacteria can significantly impact the outcome of susceptibility testing.

    • Troubleshooting Step: Standardize your inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before adding it to the experimental wells.

  • Possible Cause 2: Edge Effects in Microplates. In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth.

    • Troubleshooting Step: Avoid using the outermost wells for critical experiments. Instead, fill them with sterile medium or water to create a humidity barrier.

  • Possible Cause 3: Incomplete Dissolution of this compound. If the drug is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the final dilutions.

    • Troubleshooting Step: Ensure your this compound stock solution is completely dissolved before making further dilutions. You may need to use a different solvent or sonication to aid dissolution. Always check the manufacturer's instructions for solubility information.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus----
Streptococcus pyogenes----
Escherichia coli----
Neisseria gonorrhoeae----
Haemophilus influenzae----
Mycoplasma hominis----
Ureaplasma urealyticum----

Data for this table is based on multiple literature sources. The exact MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • 96-well sterile microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes and pipettes

  • Incubator

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare this compound Working Solutions:

    • Perform serial dilutions of the stock solution in sterile broth to create a range of working concentrations. These will be used to make the final dilutions in the microtiter plate.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of sterile broth to all wells of the 96-well plate.

    • Add 50 µL of the highest concentration this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column of dilutions. This will result in a gradient of this compound concentrations.

    • Leave one column with only broth as a negative control (no bacteria) and one column with broth and bacteria as a positive control (no antibiotic).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to all wells except the negative control wells. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 35-37°C for 18-24 hours).

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD600).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock & Working Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate (18-24h) D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G signaling_pathway This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth troubleshooting_logic Start No Antibacterial Effect Observed Check_Resistance Is the strain known to be susceptible? Start->Check_Resistance Check_Concentration Are the stock and working concentrations correct? Check_Resistance->Check_Concentration Yes Resistant Outcome: Potential Resistance Check_Resistance->Resistant No/Unknown Check_Stability Could the drug be degrading in the media? Check_Concentration->Check_Stability Yes Concentration_Error Outcome: Concentration Error Check_Concentration->Concentration_Error No Stability_Issue Outcome: Stability Issue Check_Stability->Stability_Issue Yes/Possible

References

Technical Support Center: The Influence of pH on Rosaramicin's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the antibacterial activity of Rosaramicin.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the experimental medium affect the antibacterial activity of this compound?

The antibacterial activity of this compound, a macrolide antibiotic, is significantly influenced by the pH of the surrounding medium. Generally, macrolide antibiotics exhibit greater activity in alkaline conditions compared to acidic or neutral environments.[1][2][3][4] This is attributed to the basic nature of the macrolide molecule. In an alkaline environment, a higher proportion of the antibiotic is in its un-ionized, more lipid-soluble form, which facilitates its penetration through the bacterial cell membrane to reach its ribosomal target.

Q2: I am observing lower than expected potency of this compound in my in vitro assays. Could pH be a contributing factor?

Yes, suboptimal pH of your culture medium is a likely cause for reduced this compound activity. If the pH of your medium is acidic or even neutral, the equilibrium will shift towards the ionized form of the antibiotic, which is less capable of crossing the bacterial cell wall. This can lead to apparently lower potency or higher Minimum Inhibitory Concentration (MIC) values. It is crucial to ensure the pH of your test medium is controlled and ideally buffered to a slightly alkaline range to observe the optimal activity of this compound.

Q3: What is the optimal pH range for assessing the in vitro antibacterial activity of this compound?

While the optimal pH can be strain-dependent, studies on other macrolides suggest that a pH range of 7.8 to 8.5 provides conditions for maximal antibacterial activity.[1][4] For consistent and reproducible results, it is recommended to perform a pH optimization experiment for your specific bacterial strains of interest.

Q4: Can the stability of this compound be affected by the pH of the solution?

Yes, the stability of macrolide antibiotics can be pH-dependent. While some macrolides like tylosin are most stable at both acidic (around pH 3.5) and alkaline (around pH 9.0) conditions, erythromycin is known to be poorly stable at acidic pH values.[5][6] It is advisable to consult specific stability data for this compound or conduct stability studies at the pH values used in your experiments, especially for prolonged incubation periods.

Data Presentation

The following table provides illustrative data on the effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical bacterial strain. This data is based on the general understanding of macrolide behavior and is intended for guidance. Researchers should determine the precise MIC values for their specific experimental conditions.

pH of Culture MediumMIC of this compound (µg/mL)
5.516
6.58
7.4 (Neutral)4
8.01
8.50.5

Experimental Protocols

Protocol for Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound at various pH levels.

1. Materials:

  • This compound stock solution (of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum of the test organism, adjusted to 0.5 McFarland standard

  • Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 6.0-8.0, citrate buffer for acidic pH)

  • Sterile deionized water

  • pH meter

  • Incubator

2. Preparation of pH-Adjusted Media:

  • Prepare aliquots of the broth medium.

  • Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.5, 7.4, 8.0, 8.5) using the appropriate sterile buffer.

  • Confirm the final pH of each medium batch with a calibrated pH meter after sterilization (if autoclaved after pH adjustment, re-check pH).

3. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted broth media to achieve the desired concentration range.

4. Inoculation:

  • Add the prepared bacterial inoculum to each well of the microtiter plates containing the different concentrations of this compound and the pH-adjusted media. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only) for each pH value.

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria at a specific pH.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High variability in MIC values between experiments. Inconsistent pH of the culture medium.1. Ensure accurate and consistent pH adjustment of the media for each experiment. 2. Calibrate the pH meter before each use. 3. Use buffered media to maintain stable pH throughout the incubation period.
No bacterial growth, even in the growth control wells. The pH of the medium is outside the viable range for the test organism.1. Determine the optimal pH range for the growth of your specific bacterial strain. 2. Adjust the pH of the control wells to be within this optimal range.
This compound appears inactive or has a very high MIC at all pH levels. 1. Degradation of the this compound stock solution. 2. Inherent resistance of the bacterial strain. 3. Suboptimal incubation conditions.1. Prepare a fresh stock solution of this compound. 2. Confirm the susceptibility of your bacterial strain to this compound using a standard, non-pH-adjusted MIC assay. 3. Ensure the incubator is maintaining the correct temperature and atmosphere.
Contamination in some wells. Poor aseptic technique.1. Review and strictly adhere to aseptic techniques during media preparation, serial dilutions, and inoculation.

Visualizations

Experimental_Workflow Experimental Workflow for Determining pH Effect on this compound MIC A Prepare pH-Adjusted Culture Media (e.g., pH 5.5, 6.5, 7.4, 8.0, 8.5) B Prepare Serial Dilutions of this compound in each pH-Adjusted Medium A->B D Inoculate Microtiter Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plates (35-37°C, 16-20h) D->E F Read and Record MIC Values for each pH E->F G Analyze Data and Compare MICs F->G

Caption: Workflow for determining the effect of pH on this compound MIC.

Logical_Relationship Logical Relationship between pH and this compound Activity cluster_pH Medium pH cluster_this compound This compound State cluster_Activity Antibacterial Activity Acidic_pH Acidic pH (e.g., < 7.0) Ionized Ionized Form (Less Lipid Soluble) Acidic_pH->Ionized Favors Alkaline_pH Alkaline pH (e.g., > 7.4) Un_ionized Un-ionized Form (More Lipid Soluble) Alkaline_pH->Un_ionized Favors Low_Activity Decreased Bacterial Cell Penetration => Lower Activity (Higher MIC) Ionized->Low_Activity Leads to High_Activity Increased Bacterial Cell Penetration => Higher Activity (Lower MIC) Un_ionized->High_Activity Leads to

Caption: Relationship between pH, this compound ionization, and its activity.

References

Impact of inoculum size on Rosaramicin susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rosaramicin Susceptibility Testing

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of inoculum size on this compound susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and why is it critical in antimicrobial susceptibility testing (AST)?

A: The inoculum effect is a phenomenon where the initial concentration of bacteria (the inoculum size) in a susceptibility test influences the measured Minimum Inhibitory Concentration (MIC) of an antibiotic.[1][2] A higher-than-standard inoculum can sometimes lead to a significant increase in the MIC, potentially causing a susceptible isolate to appear resistant.[3] This is crucial because standardized, reproducible results are necessary to accurately predict an antibiotic's clinical efficacy.[3][4] The effect is well-documented for many antibiotic classes, including macrolides.[1]

Q2: How does inoculum size specifically impact macrolides like this compound?

Q3: What is the standard recommended inoculum size for broth microdilution susceptibility testing?

A: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the final standardized inoculum density for broth microdilution and macrodilution susceptibility tests should be approximately 5 x 10⁵ CFU/mL .[1][7] An acceptable range is typically considered to be from 2 x 10⁵ to 8 x 10⁵ CFU/mL.[1][7] Preparing an inoculum outside this range can lead to erroneous results.[3]

Q4: My this compound MIC values are higher than expected or inconsistent. Could the inoculum size be the cause?

A: Yes, an incorrect inoculum size is a primary cause of erroneously high or variable MIC results.[8]

  • Inoculum Too High: If the bacterial density significantly exceeds the recommended ~5 x 10⁵ CFU/mL, it can lead to falsely elevated MICs. This is the classic inoculum effect.

  • Inoculum Too Low: A significantly lower inoculum might produce falsely low MICs, suggesting susceptibility where resistance may exist at the standard concentration.

  • Inconsistency: Variation in inoculum preparation between experiments is a major source of poor reproducibility.

If you are experiencing these issues, the first troubleshooting step should be to verify your inoculum preparation and quantification process.[8]

Q5: What are the consequences of using an incorrect inoculum size?

A: Using an incorrect inoculum can have significant consequences for experimental outcomes and drug development decisions:

  • Falsely Resistant Results: A high inoculum may make this compound appear less effective than it truly is, potentially leading to the premature dismissal of a promising compound.[3]

  • Falsely Susceptible Results: A low inoculum can overstate the potency of this compound, leading to misleading data that cannot be reproduced.

  • Poor Reproducibility: Inconsistent inoculum preparation makes it impossible to compare results across different experiments or laboratories, undermining the validity of the data.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent MIC Results Between Assays

If you observe significant variability in this compound MIC values for the same bacterial strain across different experimental runs, follow these steps:

  • Verify Inoculum Standardization: Ensure your method for preparing the 0.5 McFarland standard and subsequent dilutions is consistent. Use a spectrophotometer to check the absorbance of your McFarland standard (should be 0.08 to 0.10 at 625 nm) or use commercially prepared latex standards.[3][9]

  • Perform Viable Cell Counts: Do not rely solely on visual turbidity. Periodically perform serial dilutions and plate counts on your final inoculum to confirm that your ~5 x 10⁵ CFU/mL target is being met.[10]

  • Standardize Culture Age: Use colonies from a fresh, overnight (18-24 hour) culture on non-selective agar for inoculum preparation. The physiological state of the bacteria can affect susceptibility.

  • Review Reagent Preparation: Check the preparation and storage of all media and antibiotic stock solutions.[8]

Issue 2: MIC Values Appear Falsely High

If you suspect your MICs are artificially inflated, an excessive inoculum is the most likely cause.

  • Check McFarland Standard Turbidity: Compare your bacterial suspension to the 0.5 McFarland standard against a black-lined card (Wickerham card) under good lighting. If your suspension is more turbid, it must be diluted with sterile saline or broth.[11][12]

  • Confirm Final Dilution Step: The bacterial suspension matched to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) must be correctly diluted to achieve the final target concentration of ~5 x 10⁵ CFU/mL in the microtiter plate wells. A common error is an incorrect calculation in this final dilution step.

  • Ensure Homogeneous Suspension: Vortex the bacterial suspension thoroughly before and during the dilution process to prevent clumping, which can lead to inaccurate density assessment.[11]

Data Presentation: The Inoculum Effect

While specific quantitative data for this compound is limited, the following table illustrates the typical impact of varying inoculum sizes on MIC and MBC (Minimum Bactericidal Concentration) values for a different antibiotic, Lincomycin, against Staphylococcus aureus. This demonstrates the principle of the inoculum effect.

Inoculum Size (CFU/mL)Median MIC (µg/mL)Median MBC (µg/mL)Predominant Effect
≤ 1 x 10⁴0.781.56Bactericidal
~ 1 x 10⁵1.5612.5Bacteriostatic
> 1 x 10⁷3.13> 100Markedly Reduced Activity

Data adapted from studies on Lincomycin to illustrate the inoculum effect principle.

Experimental Protocols

Protocol: Preparation of Standardized Inoculum for Broth Microdilution

This protocol details the standardized method for preparing a bacterial inoculum for determining the MIC of this compound, consistent with CLSI guidelines.

Materials:

  • Pure, isolated bacterial colonies from an 18-24 hour culture on a non-selective agar plate.

  • Sterile saline (0.85% NaCl) or appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Sterile tubes, pipettes, and inoculating loops or swabs.

  • 0.5 McFarland turbidity standard.

  • Vortex mixer.

  • Wickerham card or a white surface with contrasting black lines.

  • (Optional but recommended) Spectrophotometer.

Procedure:

  • Colony Selection: Using a sterile inoculating loop or swab, touch 4-5 well-isolated colonies of the same morphology from the agar plate.

  • Initial Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

  • Vortexing: Vortex the tube thoroughly to create a smooth, homogeneous suspension. Ensure no clumps of bacteria are visible.[11]

  • Turbidity Adjustment (Visual Method):

    • Vigorously vortex the 0.5 McFarland standard tube.[9]

    • Hold the bacterial suspension tube and the 0.5 McFarland standard tube side-by-side against the Wickerham card.

    • In good light, compare the turbidity. The bacterial suspension should match the turbidity of the standard.[12]

    • If the suspension is too light, add more bacteria. If it is too turbid, add more sterile saline/broth.[11]

  • Turbidity Adjustment (Spectrophotometer Method):

    • Use a matched cuvette to measure the absorbance (optical density) of the bacterial suspension at a wavelength of 625 nm.

    • Adjust the suspension with sterile saline or broth until the absorbance is between 0.08 and 0.10 .[9][10]

  • Final Dilution: The suspension adjusted to the 0.5 McFarland standard has a density of approximately 1.5 x 10⁸ CFU/mL.[9] This must be diluted to achieve the final test concentration.

    • For example, a 1:150 dilution of this suspension will result in a concentration of ~1 x 10⁶ CFU/mL. When this is added to the wells of the microtiter plate (e.g., 50 µL of inoculum into 50 µL of broth containing the antibiotic), the final volume becomes 100 µL and the final bacterial concentration becomes the target of 5 x 10⁵ CFU/mL .

  • Inoculation: Use the prepared and diluted inoculum within 15-30 minutes of preparation to ensure bacterial viability and correct density.[12]

Visualizations

Inoculum_Workflow start Start: Fresh (18-24h) Colonies suspend Suspend 4-5 Colonies in Sterile Saline/Broth start->suspend vortex1 Vortex to Create Homogeneous Suspension suspend->vortex1 compare Compare to 0.5 McFarland Standard vortex1->compare adjust_heavy Dilute with Saline/Broth compare->adjust_heavy Too Turbid adjust_light Add More Colonies compare->adjust_light Too Light mcf_ok Standardized Suspension (~1.5 x 10^8 CFU/mL) compare->mcf_ok Matches adjust_heavy->vortex1 adjust_light->vortex1 final_dil Perform Final Dilution (e.g., 1:150) mcf_ok->final_dil final_inoc Final Inoculum (~1 x 10^6 CFU/mL) final_dil->final_inoc end Inoculate Plate (Final Conc. ~5 x 10^5 CFU/mL) final_inoc->end

Caption: Workflow for preparing a standardized bacterial inoculum.

Troubleshooting_Logic issue Problem: Inconsistent or High This compound MIC Results check_inoculum Step 1: Verify Inoculum Preparation and Density issue->check_inoculum inoculum_ok Inoculum Correct (5 x 10^5 CFU/mL) check_inoculum->inoculum_ok Yes inoculum_bad Inoculum Incorrect check_inoculum->inoculum_bad No check_reagents Step 2: Check Other Factors inoculum_ok->check_reagents restandardize Action: Re-standardize Inoculum Protocol. Perform Viable Counts. inoculum_bad->restandardize restandardize->issue Re-test reagent_list • this compound Stock (Age, Storage) • Media (pH, Preparation) • Incubation (Time, Temp) check_reagents->reagent_list

Caption: Troubleshooting logic for variable MIC results.

References

Technical Support Center: Rosaramicin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Rosaramicin for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a macrolide antibiotic with a lipid-soluble, basic structure similar to erythromycin.[1] Its hydrophobic nature leads to low aqueous solubility, which can present challenges for researchers preparing stock solutions and working with aqueous-based experimental systems.

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. It is known to be very soluble in methanol, acetone, chloroform, and benzene.[1] It is also described as soluble in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in ether and only slightly soluble in water.[1]

Q3: Can I dissolve this compound in water?

Directly dissolving this compound in water is not recommended for most research applications due to its very low solubility.[1] To achieve a suitable concentration for experiments, it is best to first dissolve it in an appropriate organic solvent.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, methanol, or ethanol. This stock can then be diluted to the final working concentration in your aqueous experimental medium.

Q5: What should I do if my this compound solution precipitates?

Precipitation can occur for several reasons, including solvent choice, concentration, temperature, or pH. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
Methanol 10 mg/mLThe solution should be clear and light yellow.
Dimethyl Sulfoxide (DMSO) SolubleWhile a specific maximum solubility is not readily available, DMSO is a common and effective solvent for macrolide antibiotics.
Ethanol Estimated to be highBased on the solubility of similar macrolides like erythromycin (~30 mg/mL) and josamycin (~25 mg/mL), this compound is expected to have good solubility in ethanol.
Acetone Very SolubleQualitative data indicates high solubility.
Chloroform Very SolubleQualitative data indicates high solubility.
Benzene Very SolubleQualitative data indicates high solubility.
Ether Sparingly SolubleNot recommended as a primary solvent.
Water Slightly SolubleNot suitable for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile tube. For a 10 mg/mL stock solution, you would weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Inappropriate solvent.- Solvent volume is too low for the amount of powder.- Low temperature.- Ensure you are using a recommended organic solvent like DMSO, methanol, or ethanol.- Increase the volume of the solvent gradually.- Gently warm the solution to 37°C. Do not overheat as it may degrade the compound.
Precipitation occurs after adding the stock solution to aqueous media. - The final concentration of the organic solvent is too high.- The final concentration of this compound exceeds its solubility limit in the aqueous medium.- pH of the medium.- Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final working solution (typically <0.5%).- Perform serial dilutions to reach the desired final concentration.- Consider adjusting the pH of your final medium, as the solubility of basic compounds like this compound can be pH-dependent.
The solution appears cloudy or hazy. - Incomplete dissolution.- Presence of impurities.- Bacterial or fungal contamination.- Continue to vortex or sonicate the solution to aid dissolution.- Centrifuge the solution to pellet any insoluble material and carefully transfer the clear supernatant.- If contamination is suspected, filter-sterilize the solution through a 0.22 µm filter compatible with the solvent used.

Visualizing the Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event physically blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of protein synthesis.

Rosaramicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide bond formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Translocation mRNA mRNA tRNA tRNA with Amino Acid tRNA->30S_Subunit Binds to A-site Inhibition Protein Synthesis Inhibition Polypeptide->Inhibition Polypeptide->Exit_Tunnel Exits through tunnel This compound This compound This compound->50S_Subunit Binds to exit tunnel This compound->Inhibition

Caption: Mechanism of this compound Action.

References

Methods to prevent Rosaramicin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Rosaramicin during experimental procedures. Below you will find frequently asked questions (FAQs) and detailed protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a macrolide antibiotic, is susceptible to degradation from several factors, including:

  • pH: Acidic conditions can cause rapid hydrolysis of the lactone ring, a key structural feature of macrolide antibiotics.[1]

  • Temperature: Elevated temperatures can lead to thermal degradation, especially in the solid state.[2][3]

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of photosensitive compounds. While specific data for this compound is limited, it is a known stress factor for many pharmaceuticals.[4][5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical degradation of the molecule.

Q2: How should I store my stock solutions of this compound?

A2: Proper storage is crucial for maintaining the stability of your this compound stock solutions. For general guidance on antibiotic stock solutions, it is recommended to:

  • Dissolve this compound in an appropriate solvent, such as ethanol.

  • Store stock solutions at -20°C in the dark.[2]

  • For short-term storage (up to 2 weeks), 4°C can be used, but -20°C is recommended for longer periods.[2]

  • Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

Q3: Can I autoclave media containing this compound?

A3: No, you should not autoclave media containing this compound. Many antibiotics, including macrolides, are heat-labile and will be destroyed by the high temperatures of an autoclave.[6] You should prepare your media, autoclave it, and then add filter-sterilized this compound stock solution to the cooled media (below 50°C).[7]

Q4: I am seeing unexpected results in my experiments. Could this compound degradation be the cause?

A4: Yes, degradation of this compound can lead to a loss of biological activity and the formation of inactive byproducts, which can significantly impact experimental outcomes. If you suspect degradation, it is advisable to prepare fresh solutions from a properly stored stock and re-run the experiment. A stability-indicating HPLC method can be used to assess the purity of your this compound samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of antibacterial activity This compound degradation due to improper storage or handling.Prepare fresh this compound solutions from a validated stock. Ensure proper storage conditions (see FAQs). Use a stability-indicating HPLC method to check the integrity of your stock solution.
Inconsistent results between experiments Variability in this compound concentration due to degradation during the experiment.Standardize your experimental protocol to minimize exposure to harsh conditions (e.g., acidic pH, high temperature, prolonged light exposure). Prepare fresh working solutions for each experiment.
Precipitation in stock solution Poor solubility or degradation product formation.Ensure the solvent is appropriate for this compound. If precipitation occurs upon thawing, gently warm and vortex the solution. If it persists, the solution may be degraded and should be discarded.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

This protocol provides a standardized method for preparing and storing this compound stock solutions to minimize degradation.

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile amber tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the name of the antibiotic, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C in a light-protected container.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of a drug substance. This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at room temperature.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound powder to 60°C.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm).

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • For each stress condition, dilute the stock solution to a working concentration in the respective stress medium.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Data Presentation

Table 1: General Stability of Macrolide Antibiotics under Different Storage Conditions

TemperatureDurationStabilityReference
4°CUp to 2 weeksGenerally stable for short-term storage[2]
-20°CUp to 6 monthsRecommended for long-term storage[2]

Note: This table provides general guidance for macrolides. Specific stability data for this compound may vary.

Visualizations

This compound Handling and Preparation Workflow

This workflow outlines the key steps for handling and preparing this compound solutions to minimize degradation.

Rosaramicin_Workflow This compound Handling Workflow cluster_Storage Stock Solution Preparation & Storage cluster_Experiment Experimental Use Weigh Weigh this compound Powder Dissolve Dissolve in Anhydrous Ethanol Weigh->Dissolve Filter Filter-Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot into Amber Tubes Filter->Aliquot Store Store at -20°C (Protected from Light) Aliquot->Store Thaw Thaw Aliquot Store->Thaw Retrieve Single-Use Aliquot Dilute Prepare Working Solution in Appropriate Buffer (pH > 7) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: A workflow for preparing and handling this compound solutions.

Acid-Catalyzed Degradation Pathway of a 14-Membered Macrolide (Erythromycin as a model)

This diagram illustrates the general mechanism of acid-catalyzed degradation for 14-membered macrolides, which is relevant to this compound.

Macrolide_Degradation Acid-Catalyzed Degradation of a 14-Membered Macrolide Macrolide Macrolide (e.g., Erythromycin) Protonation Protonation of Ketone Macrolide->Protonation H+ Hemiketal Intramolecular Hemiketal Formation Protonation->Hemiketal Dehydration Dehydration Hemiketal->Dehydration Inactive_Spiroketal Inactive Anhydroerythromycin (Spiroketal) Dehydration->Inactive_Spiroketal

Caption: Acid-catalyzed degradation pathway of a 14-membered macrolide.

References

Technical Support Center: Optimizing Rosaramicin Dosage in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosaramicin in animal models of infection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1] This action is generally considered bacteriostatic, but it can be bactericidal at high concentrations.[2]

Q2: What is the typical starting dosage for this compound in animal models?

A definitive optimal dosage for this compound in all animal models and infection types has not been established. However, published studies in rabbits with experimental syphilis have used dosages of 12.5 mg/kg and 25 mg/kg administered twice daily for 10 days. In toxicity studies, beagle dogs received intravenous doses of 20, 40, or 80 mg/kg twice daily for 30 days. It is crucial to perform a dose-ranging study in your specific animal model and for your pathogen of interest to determine the optimal therapeutic dose.

Q3: How should this compound be prepared for administration in animal studies?

For oral administration in rodents, this compound can be dissolved in a suitable vehicle. The choice of vehicle should be based on the solubility of the specific salt of this compound being used. For intravenous administration, a sterile, injectable formulation is required. It is essential to ensure the final preparation is sterile and the pH is close to physiological levels.

Q4: What are the common adverse effects of this compound in animals?

Like other macrolides, this compound can cause gastrointestinal disturbances.[3] In a study with beagle dogs, intravenous administration of high doses of this compound was associated with reversible ocular changes related to the tapetum lucidum. Researchers should monitor animals for any signs of distress, changes in behavior, or physical abnormalities during treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent efficacy between animals Improper drug administration (e.g., incorrect oral gavage technique).Ensure all personnel are properly trained in the administration technique being used. For oral gavage, verify the correct placement of the gavage tube to ensure the full dose reaches the stomach.
Variability in animal health status.Use healthy animals of a consistent age and weight. Acclimatize animals to the facility before starting the experiment.
No observed efficacy at tested dosages Sub-therapeutic dosage.Conduct a dose-escalation study to identify a more effective dose. Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound.
Drug degradation.Prepare fresh solutions of this compound for each administration. Protect the stock solution from light and store at the recommended temperature.
Bacterial resistance.Confirm the susceptibility of your bacterial strain to this compound using in vitro methods such as minimum inhibitory concentration (MIC) testing.
Signs of animal distress or toxicity Dosage is too high.Reduce the dosage or the frequency of administration. Monitor animals closely for signs of toxicity.
Vehicle-related toxicity.Run a control group treated with the vehicle alone to rule out any adverse effects from the vehicle.
Precipitation of this compound in solution Poor solubility in the chosen vehicle.Test different biocompatible solvents or co-solvents. Adjust the pH of the solution if it improves solubility and is safe for the animal.

Quantitative Data Summary

Table 1: this compound Dosage in Preclinical Models

Animal Model Infection Model Dosage Route of Administration Frequency Duration Reference
RabbitExperimental Syphilis12.5 mg/kgIntramuscularTwice daily10 daysBaughn et al., 1981
RabbitExperimental Syphilis25 mg/kgIntramuscularTwice daily10 daysBaughn et al., 1981
DogToxicity Study20 mg/kgIntravenousTwice daily30 days(Not specified in search results)
DogToxicity Study40 mg/kgIntravenousTwice daily30 days(Not specified in search results)
DogToxicity Study80 mg/kgIntravenousTwice daily30 days(Not specified in search results)

Table 2: Pharmacokinetic Parameters of this compound

Species Route of Administration Dose Half-life (t½) Volume of Distribution (Vd) Bioavailability Reference
DogIntravenous10 mg/kg0.97 h (elimination phase)3.43 L/kgN/ALin et al., 1986[4][5]
DogOral25 mg/kg--35%Lin et al., 1986[4][5]
HumanIntravenous500 mg3.28 h (elimination phase)3.78 L/kgN/ALin et al., 1984[6][7]
HumanOral (tablets)500 mg--32-39%Lin et al., 1984[6][7]

Experimental Protocols

Protocol 1: Dose-Ranging Efficacy Study in a Mouse Model of Bacterial Pneumonia

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: A well-characterized strain of Streptococcus pneumoniae or other relevant respiratory pathogen with known susceptibility to this compound.

  • Infection:

    • Culture bacteria to mid-log phase.

    • Anesthetize mice (e.g., with isoflurane).

    • Intranasally instill a predetermined infectious dose of bacteria (e.g., 1 x 10^6 CFU in 50 µL of sterile saline).

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water with a small amount of a solubilizing agent if necessary).

    • Prepare serial dilutions to achieve the desired doses.

    • Administer this compound via oral gavage at predetermined time points post-infection (e.g., 2, 12, and 24 hours).

  • Dose Groups:

    • Vehicle control group.

    • At least three dose levels of this compound (e.g., 10, 25, and 50 mg/kg), based on available data from other species and general macrolide dosages.

  • Efficacy Assessment (at 24 or 48 hours post-infection):

    • Humanely euthanize mice.

    • Aseptically harvest lungs and spleen.

    • Homogenize tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).[8][9][10][11][12]

  • Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group to determine the efficacy of each this compound dose.

Protocol 2: Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 mice, 7-9 weeks old.

  • This compound Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Use a sparse sampling design, with different subsets of mice for each time point to avoid excessive blood collection from a single animal.

    • Collect blood via a suitable method (e.g., saphenous vein, submandibular vein).

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

  • Drug Concentration Analysis:

    • Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including half-life, volume of distribution, clearance, and bioavailability (for oral administration).

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase P1 Animal Acclimatization I1 Animal Infection P1->I1 P2 Bacterial Culture Preparation P2->I1 P3 This compound Formulation T1 This compound Administration P3->T1 I1->T1 T2 Vehicle Control Administration I1->T2 A1 Monitoring of Animal Health T1->A1 T2->A1 A2 Euthanasia & Tissue Collection A1->A2 A3 Bacterial Load Determination A2->A3 A4 Data Analysis A3->A4

Caption: Experimental workflow for a dose-ranging efficacy study.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive degrades, releasing NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to This compound This compound This compound->IKK inhibits This compound->NFkB_active may inhibit nuclear translocation DNA DNA NFkB_active->DNA binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

Rosaramicin versus erythromycin efficacy comparison.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of rosaramicin and erythromycin, two macrolide antibiotics. The information presented is based on available in vitro and clinical data to assist researchers and drug development professionals in their understanding of these compounds.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and erythromycin has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria
MicroorganismThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus0.02 - 4.00.02 - 4.0
Staphylococcus epidermidis0.02 - 4.00.02 - 4.0
Streptococcus pyogenes (Group A)0.02 - 4.00.02 - 4.0
Viridans streptococci0.02 - 4.00.02 - 4.0
Enterococci0.02 - 4.00.02 - 4.0
Group D streptococci-(Twice as active as this compound at pH 8)[1]
Gram-Negative Bacteria

This compound has demonstrated greater in vitro activity against certain Gram-negative bacteria compared to erythromycin, particularly at an alkaline pH.[1]

MicroorganismThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Notes
Enterobacteriaceae(Two- to sixfold more active than erythromycin at pH 8)[1]-Activity of both drugs is enhanced by alkalinization of the medium.[1]
Pseudomonas aeruginosaSimilar to erythromycin at pH 8[1]Similar to this compound at pH 8[1]-
Anaerobic Bacteria

This compound has shown comparable or slightly better in vitro activity against various anaerobic bacteria when compared to erythromycin.

MicroorganismThis compound ActivityErythromycin Activity
PeptostreptococcusSimilarSimilar
Gram-positive nonsporeforming bacilliSimilarSimilar
PeptococcusSomewhat more active-
ClostridiumSomewhat more active-
Gram-negative anaerobesSomewhat more active-
Other Microorganisms
MicroorganismThis compound ActivityErythromycin Activity
Chlamydia trachomatisInhibits in vitro growth-

Clinical Efficacy

A comparative clinical trial was conducted to evaluate the efficacy of this compound and erythromycin stearate in the treatment of chlamydial cervicitis.[2] In this study, 18 patients received 1 g of this compound daily for seven days, while 19 patients were treated with 2 g of erythromycin stearate daily for the same duration.[2]

Results:

  • This compound: All patients treated with this compound who attended follow-up appointments had negative cultures for C. trachomatis at 9-11 days and 24-32 days post-treatment.[2]

  • Erythromycin: One patient in the erythromycin group had a positive follow-up culture.[2]

Both treatments led to a decrease in the extent of cervicitis in all patients.[2]

Pharmacokinetic Profile

A study in humans has provided pharmacokinetic data for this compound following intravenous and oral administration.[3]

ParameterThis compound (500 mg)
Intravenous Administration
Distribution Half-life (t½α)0.27 h[3]
Elimination Half-life (t½β)3.28 h[3]
Apparent Volume of Distribution3.78 L/kg[3]
Total Body Clearance13.41 mL/min/kg[3]
Oral Administration (Solution & Tablets)
Absolute Bioavailability32 - 39%[3]

The data indicates extensive tissue distribution and/or metabolism of this compound.[3] Following oral administration, a significant portion of the drug is metabolized, with approximately 7.0% of radioactivity recovered in the urine and 86.7% in the feces.[3]

Adverse Effects

In the clinical trial for chlamydial cervicitis, gastrointestinal side effects were common with both treatments.[2]

Adverse EffectThis compound (n=18)Erythromycin (n=19)
Nausea, vomiting, abdominal pain13 (72.2%)[2]10 (52.6%)[2]
Minimally elevated alanine aminotransferase4 (22.2%)[2]-

There has also been a case report of a possible hepatotoxic reaction to this compound, presenting as an acute cholestatic reaction with a skin rash, which resolved after discontinuation of the drug.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized broth dilution or agar dilution methods.

Broth Dilution Method:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculum Preparation: The bacterial strain to be tested is grown in a suitable medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each dilution of the antibiotic. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method:

  • Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: The bacterial strains are prepared to a standardized concentration.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).

  • Incubation: The plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Mechanism of Action

Both this compound and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S_subunit 50S Subunit 30S_subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide exit tunnel (Blocked by Macrolide) mRNA mRNA 30S_subunit->Polypeptide Adds to chain tRNA tRNA with Amino Acid tRNA->30S_subunit Brings amino acid Macrolide This compound or Erythromycin Macrolide->50S_subunit Binds to 50S subunit G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Microtiter Plate with Bacteria Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine Determine MIC: Lowest Concentration with No Growth Observe->Determine

References

A Comparative Analysis of Rosaramicin and Erythromycin Against Urinary Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of rosaramicin and erythromycin against common urinary tract infection (UTI) pathogens. The data presented is based on historical comparative studies, offering insights into the relative efficacy of these two macrolide antibiotics.

Executive Summary

This compound, a macrolide antibiotic derived from Micromonospora rosaria, has demonstrated superior in vitro activity against a range of urinary pathogens, particularly Enterobacteriaceae, when compared to erythromycin. This enhanced activity is notably influenced by the pH of the environment, with alkaline conditions significantly increasing the potency of this compound. While erythromycin remains a clinically relevant antibiotic, its efficacy against Gram-negative urinary pathogens is limited. This guide synthesizes available data to provide a clear comparison of their antimicrobial profiles.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the comparative in vitro activity of this compound and erythromycin against various urinary pathogens. The data is primarily derived from studies conducted in the 1970s, which represent the most direct comparative information available. MIC values are presented as the concentration required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Urinary PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)pH ConditionNotes
Escherichia coli This compound>100>1007.2At pH 8, this compound was two- to sixfold more active than erythromycin against Enterobacteriaceae[1].
Erythromycin>100>1007.2The activity of both antibiotics against Enterobacteriaceae was significantly enhanced at alkaline pH[1].
Klebsiella pneumoniae This compound>100>1007.2Similar to E. coli, the activity against Klebsiella species improves significantly at a higher pH for both drugs, with this compound showing greater potency[1].
Erythromycin>100>1007.2
Proteus mirabilis This compound>100>1007.2Alkalinization of the media consistently and significantly increased the antibacterial activity of this compound[1]. The activity of erythromycin was not similarly enhanced against Proteus[1].
Erythromycin>100>1007.2
Enterococcus faecalis This compound0.81.67.2Erythromycin was noted to be twice as active as this compound at pH 8 against group D streptococci[1].
Erythromycin0.40.87.2

Note: The provided MIC values are based on historical data. Contemporary isolates of these pathogens, particularly E. coli and Klebsiella pneumoniae, often exhibit high rates of resistance to erythromycin.

Experimental Protocols

The in vitro susceptibility data cited in this guide were primarily determined using the broth dilution method. This standard laboratory procedure is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and erythromycin are prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

  • Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the different antibiotic concentrations.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

5. Quality Control:

  • Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony (18-24h culture) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Plates with Bacteria B->E C Antibiotic Stock Solutions D Serial Dilutions in Microtiter Plate C->D D->E F Incubate (35-37°C, 16-20h) E->F G Read Plates for Visible Growth F->G H Determine MIC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Macrolide Mechanism of Action

Macrolide antibiotics, including this compound and erythromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis elongates polypeptide Macrolide This compound / Erythromycin Macrolide->Exit_Tunnel binds & blocks mRNA mRNA mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center delivers amino acid Protein_Synthesis->Inhibition Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis

Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.

References

Validating the In Vivo Antibacterial Effect of Rosaramicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vivo Efficacy Comparison

Early studies on Rosaramicin described its in vivo activity in mouse protection tests as being comparable to that of erythromycin and megalomicin A.[1] These tests are standard preclinical models to assess the efficacy of an antibiotic in a living organism. However, specific median effective dose (MED50) values from these foundational studies on this compound are not detailed in the available abstracts.

In a study involving a canine model of bacterial prostatitis, this compound demonstrated significantly higher concentration ratios in prostatic secretion, interstitial fluid, and tissue compared to erythromycin. This suggests potentially better tissue penetration and availability at the site of infection for this specific indication.

To provide a quantitative context for the in vivo performance of macrolide antibiotics, the following table summarizes efficacy data for the widely used comparators, erythromycin and azithromycin, in mouse models of bacterial infection.

AntibioticAnimal ModelBacterial StrainEndpointEfficacy Metric (ED50/PD50) in mg/kgReference
Erythromycin MouseStreptococcus pneumoniaeSurvivalNot explicitly stated, but less effective than azithromycin
Azithromycin MouseStreptococcus pneumoniaeSurvivalMore potent than erythromycin
Erythromycin MouseStaphylococcus aureusBacterial Load ReductionLess effective than azithromycin
Azithromycin MouseStaphylococcus aureusBacterial Load ReductionMore potent than erythromycin

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in the evaluation of macrolide antibiotics.

Mouse Protection Test (General Protocol)

This model assesses the ability of an antibiotic to protect mice from a lethal bacterial infection.

  • Animal Model: Swiss mice or other suitable strains are used.

  • Infection: Mice are infected intraperitoneally with a standardized lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Streptococcus pyogenes). The bacterial suspension is often mixed with a mucin-containing medium to enhance virulence.

  • Treatment: The test antibiotic (e.g., this compound) and comparator antibiotics are administered subcutaneously or orally at various dose levels. Treatment is typically initiated shortly after infection.

  • Observation: Animals are observed for a set period (e.g., 7-14 days), and mortality is recorded.

  • Endpoint: The median effective dose (ED50) or median protective dose (PD50) is calculated. This is the dose of the antibiotic that protects 50% of the infected animals from death.

Canine Model of Bacterial Prostatitis

This model is used to evaluate the penetration of antibiotics into prostatic tissue and fluid.

  • Animal Model: Adult male dogs are used.

  • Induction of Prostatitis (Optional): A bacterial suspension (e.g., Escherichia coli) can be instilled into the prostate to induce infection.

  • Drug Administration: this compound and comparator antibiotics are administered intravenously or orally.

  • Sample Collection: Samples of blood, prostatic fluid (collected by ejaculation or direct aspiration), and prostatic tissue (obtained by biopsy or after euthanasia) are collected at specified time points.

  • Analysis: The concentration of the antibiotics in each sample is determined using microbiological assays or chromatographic methods.

  • Endpoint: The ratio of antibiotic concentration in prostatic fluid/tissue to that in the plasma is calculated to determine the extent of drug penetration.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the processes involved in validating the antibacterial effect of this compound, the following diagrams illustrate a typical experimental workflow and the established mechanism of action for macrolide antibiotics.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation animal_model Animal Model Selection (e.g., Mouse, Dog) infection Induction of Bacterial Infection (e.g., Systemic, Localized) animal_model->infection Infect treatment Administration of this compound and Comparator Drugs infection->treatment Treat observation Monitoring of Clinical Signs and Survival treatment->observation Observe sampling Collection of Biological Samples (Blood, Tissue) observation->sampling Sample analysis Quantification of Bacterial Load and Drug Concentration sampling->analysis Analyze data_analysis Data Analysis and Efficacy Determination (e.g., MED50) analysis->data_analysis Evaluate

In Vivo Experimental Workflow

mechanism_of_action This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to inhibition Inhibition protein_synthesis Protein Synthesis bacterial_death Bacteriostasis / Bacterial Death protein_synthesis->bacterial_death Leads to inhibition->protein_synthesis Blocks

Macrolide Mechanism of Action

Conclusion

The available evidence suggests that this compound exhibits in vivo antibacterial activity comparable to erythromycin in mouse protection models and demonstrates favorable tissue penetration in a canine prostatitis model. However, a direct quantitative comparison of its potency with modern macrolides like azithromycin is hampered by the lack of publicly accessible detailed data from its early development. The provided experimental protocols and diagrams offer a framework for understanding the methodologies used to evaluate such compounds and their mechanism of action. Further research and access to original study data would be necessary for a definitive quantitative assessment of this compound's in vivo efficacy in comparison to current therapeutic options.

References

Efficacy of Rosaramicin in Prostatitis: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostatitis, an inflammation of the prostate gland, is a common and often challenging condition to treat. Bacterial prostatitis, in particular, requires effective antibiotic therapy that ensures adequate penetration into the prostatic tissue. This guide provides a comparative overview of the available efficacy data for rosaramicin, a macrolide antibiotic, and standard antibiotics currently used in the treatment of bacterial prostatitis. The information is intended for researchers, scientists, and drug development professionals to understand the historical context of this compound and the evidence base for current treatments.

Data Presentation

This compound Efficacy Data

The primary study evaluating this compound for prostatitis was conducted by Baumueller et al. in 1977. This study compared the prostatic tissue penetration of this compound to erythromycin, another macrolide antibiotic.

Table 1: Prostatic Tissue and Fluid Concentration Ratios of this compound vs. Erythromycin in Dogs

AntibioticProstatic Secretion/Plasma RatioProstatic Tissue/Plasma Ratio
This compound 10.89.7
Erythromycin 1.21.1

Data from Baumueller A, et al. Antimicrob Agents Chemother. 1977.

The study concluded that this compound demonstrated significantly higher concentrations in prostatic secretions and tissue compared to erythromycin in a dog model[1]. The authors also noted that this difference was even more pronounced in human prostatic tissue obtained via transurethral resection, though specific quantitative data for the human samples were not provided in the abstract[1].

Standard Antibiotic Efficacy Data for Chronic Bacterial Prostatitis

The following table summarizes the reported efficacy of commonly prescribed antibiotics for chronic bacterial prostatitis.

Table 2: Efficacy of Standard Antibiotics in Chronic Bacterial Prostatitis

Antibiotic ClassAntibioticMicrobiological Eradication RateClinical Cure Rate
Fluoroquinolones Ciprofloxacin40% - 70%72.8%
Levofloxacin75%75%
Sulfonamides Trimethoprim-Sulfamethoxazole (TMP-SMX)0% - 67% (typically 30-50%)Variable
Macrolides Azithromycin~80%Not consistently reported

Note: Efficacy rates are compiled from various sources and can vary based on study design, patient population, and pathogen susceptibility.

Experimental Protocols

This compound Prostatic Penetration Study (Baumueller et al., 1977)

Objective: To compare the concentration of this compound and erythromycin in the prostatic tissue and secretions of dogs.

Methodology:

  • Animal Model: Healthy adult male beagle dogs were used. Some dogs had experimentally induced bacterial prostatitis.

  • Drug Administration: A single intravenous dose of either this compound or erythromycin was administered.

  • Sample Collection: Blood, prostatic secretions (collected via a prostatic fistula), and prostatic tissue samples were collected at specified time intervals after drug administration.

  • Analysis: Antibiotic concentrations in the plasma, prostatic secretions, and tissue homogenates were determined using a microbiological assay.

  • Human Tissue Analysis: Prostatic tissue was also obtained from patients undergoing transurethral resection of the prostate who had received either this compound or erythromycin preoperatively. Antibiotic concentrations in this tissue were similarly measured.

General Experimental Workflow for a Prostatitis Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antibiotic for chronic bacterial prostatitis, based on descriptions of studies for standard antibiotics.

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Screening Patient Recruitment (Symptoms of Chronic Prostatitis) InclusionCriteria Inclusion Criteria Met? (e.g., Meares-Stamey Test Positive) Screening->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization TreatmentArmA Treatment Arm A (e.g., Investigational Drug) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Standard Antibiotic) Randomization->TreatmentArmB PostTreatmentAssessment Post-Treatment Assessment (Repeat Meares-Stamey Test, Symptom Score) TreatmentArmA->PostTreatmentAssessment TreatmentArmB->PostTreatmentAssessment LongTermFollowUp Long-Term Follow-up (e.g., 6 months) PostTreatmentAssessment->LongTermFollowUp DataAnalysis Data Analysis (Microbiological Eradication, Clinical Cure) LongTermFollowUp->DataAnalysis

Caption: A generalized workflow for a randomized controlled clinical trial in chronic bacterial prostatitis.

Mechanism of Action

This compound is a macrolide antibiotic. The mechanism of action for this class of antibiotics involves the inhibition of bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit ProteinSynthesis Protein Synthesis 50S_Subunit->ProteinSynthesis Inhibits 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action of this compound, a macrolide antibiotic.

Conclusion

The available historical data suggests that this compound exhibits favorable pharmacokinetic properties for the treatment of bacterial prostatitis, demonstrating superior penetration into prostatic tissue compared to erythromycin. However, the lack of modern clinical trials directly comparing this compound with current standard-of-care antibiotics, such as fluoroquinolones and trimethoprim-sulfamethoxazole, makes it impossible to definitively assess its relative efficacy. While standard antibiotics have demonstrated moderate to good efficacy, issues with antibiotic resistance and treatment failures persist. Further research, including well-designed randomized controlled trials, would be necessary to evaluate the potential role of this compound in the current therapeutic landscape for bacterial prostatitis.

References

A Comparative Analysis of Rosaramicin: Cross-Resistance Profiles with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of rosaramicin with other clinically relevant antibiotics, focusing on the phenomenon of cross-resistance. The data and experimental protocols presented herein are intended to inform research and development efforts in the field of antimicrobial agents.

Introduction to this compound and Cross-Resistance

This compound is a macrolide antibiotic produced by Micromonospora rosaria.[1] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] A critical consideration in the development and clinical application of any new antibiotic is its susceptibility to existing resistance mechanisms and the potential for cross-resistance with other drugs of the same class. This is particularly pertinent for macrolides, which are susceptible to resistance mechanisms that can confer resistance to lincosamides and streptogramin B antibiotics, a phenomenon known as MLSB resistance.

Studies have indicated that cross-resistance between this compound and other macrolides, such as erythromycin, as well as the lincosamide lincomycin, is incomplete.[2] This suggests that this compound may retain activity against some bacterial strains that have developed resistance to these other agents.

Comparative In Vitro Activity: A Summary of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound in comparison to erythromycin and clindamycin against various bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Comparative MIC Ranges (µg/mL) of this compound and Erythromycin against Gram-Positive Bacteria

Bacterial SpeciesThis compound MIC Range (µg/mL)Erythromycin MIC Range (µg/mL)Reference
Staphylococcus aureus0.02 - 4.0Similar to this compound[2]
Staphylococcus epidermidis0.02 - 4.0Similar to this compound[2]
Enterococci0.02 - 4.0Similar to this compound[2]
Viridans streptococci0.02 - 4.0Similar to this compound[2]
Group A Streptococci0.02 - 4.0Similar to this compound[2]

Table 2: Comparative Activity of this compound and Erythromycin against Anaerobic Bacteria

Bacterial SpeciesThis compound ActivityErythromycin ActivityReference
PeptostreptococcusSimilar to ErythromycinSimilar to this compound[2]
Gram-positive nonsporeforming bacilliSimilar to ErythromycinSimilar to this compound[2]
PeptococcusMore activeLess active[2]
ClostridiumMore activeLess active[2]
Gram-negative anaerobesMore activeLess active[2]
Bacteroides fragilisAll strains inhibited by ≤4 µg/mL76% of strains inhibited by 4 µg/mL[2]
Fusobacterium nucleatumDistinctly more activeLess active[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in the study of antibiotic susceptibility and cross-resistance. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MICs.

Broth Microdilution Method for MIC Determination

This protocol is based on established methods for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agents: Stock solutions of the antibiotics to be tested (e.g., this compound, erythromycin, clindamycin) at a known concentration.

  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism).

  • 96-Well Microtiter Plates: Sterile, U- or V-bottomed plates.

  • Equipment: Pipettes, multichannel pipettor, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From the overnight culture, select several colonies and suspend them in sterile broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of each antibiotic in the broth medium directly in the 96-well microtiter plates.

  • The typical final volume in each well is 100 µL.

  • The range of antibiotic concentrations should be chosen to encompass the expected MIC of the organism.

4. Inoculation of Microtiter Plates:

  • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • The final volume in each well will be 200 µL.

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • A plate reader can be used to measure the optical density of each well for a more quantitative assessment.

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for investigating cross-resistance between antibiotics.

experimental_workflow cluster_setup Experimental Setup cluster_testing MIC Determination cluster_analysis Data Analysis start Bacterial Isolate (Known Resistance Profile) culture Prepare Standardized Inoculum (0.5 McFarland) start->culture Step 1 plate Prepare 96-Well Plate with Serial Antibiotic Dilutions culture->plate Step 2 inoculate Inoculate Plate with Bacterial Suspension plate->inoculate Step 3 incubate Incubate at 37°C for 16-20 hours inoculate->incubate Step 4 read Read MICs (Visual or Plate Reader) incubate->read Step 5 compare Compare MICs of this compound vs. Other Antibiotics read->compare Step 6 resistance Determine Cross-Resistance or Lack Thereof compare->resistance Step 7

Workflow for determining antibiotic cross-resistance.

Signaling Pathway of MLSB Resistance

The primary mechanism of acquired resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is the modification of the ribosomal target site by methylase enzymes encoded by erm (erythromycin ribosome methylase) genes.

MLSb_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanism ribosome 23S rRNA P_site Peptidyl Transferase Center (PTC) exit_tunnel Nascent Peptide Exit Tunnel macrolide Macrolide (e.g., Erythromycin) macrolide->exit_tunnel Binds and blocks protein synthesis lincosamide Lincosamide (e.g., Clindamycin) lincosamide->P_site Binds and inhibits peptide bond formation streptograminB Streptogramin B streptograminB->P_site Binds and inhibits peptide chain elongation erm_gene erm gene methylase Methylase Enzyme erm_gene->methylase Encodes methylation Methylation of A2058 in 23S rRNA methylase->methylation Catalyzes methylation->ribosome Alters binding site

Mechanism of MLSB resistance via ribosomal methylation.

Conclusion

The available in vitro data suggest that this compound exhibits a promising activity profile, including against some bacteria resistant to other macrolides. The observation of incomplete cross-resistance with erythromycin and lincomycin warrants further investigation into the efficacy of this compound against clinically relevant, drug-resistant pathogens.[2] Future studies should focus on comparing the activity of this compound against a panel of bacterial isolates with well-characterized resistance mechanisms, such as the presence of erm and msr genes, to fully elucidate its potential role in combating antimicrobial resistance.

References

A Head-to-Head Comparison of Rosaramicin and Azithromycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antimicrobial spectrum, pharmacokinetics, and pharmacodynamics of the macrolide Rosaramicin and the azalide Azithromycin, supported by experimental data and protocols.

This guide provides a detailed, objective comparison of this compound, a classic 16-membered macrolide antibiotic, and Azithromycin, a widely-used 15-membered azalide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance data from various studies to illuminate the distinct profiles of these two antimicrobial agents.

Mechanism of Action

Both this compound and Azithromycin function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting bacterial growth.[1][2] Azithromycin, an azalide, achieves this by binding to the 23S rRNA of the 50S subunit, which not only inhibits the transpeptidation/translocation step but also interferes with the assembly of the ribosomal subunit itself.[3][4] this compound, a macrolide, also specifically binds to the 50S ribosomal subunit to exert its bacteriostatic effect.[1]

This shared mechanism forms the basis of their antibacterial activity, but differences in their chemical structure lead to significant variations in their spectrum of activity, pharmacokinetics, and clinical applications.

cluster_ribosome Bacterial 70S Ribosome cluster_inhibition Mechanism of Inhibition 50S_Subunit 50S Subunit Peptide Growing Peptide Chain 50S_Subunit->Peptide Peptidyl Transferase Activity Block Inhibition of Translocation & Protein Synthesis 50S_Subunit->Block 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Translation tRNA tRNA tRNA->50S_Subunit Delivers Amino Acid Exit_Tunnel Peptide Exit Tunnel Peptide->Exit_Tunnel Antibiotic This compound or Azithromycin Antibiotic->50S_Subunit Binds to 50S Subunit

Figure 1. General mechanism of action for this compound and Azithromycin.

Antimicrobial Spectrum: A Comparative Analysis

The in vitro activity of an antibiotic is a critical determinant of its clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Azithromycin against a panel of clinically relevant bacteria. It is important to note that this data is compiled from multiple studies and direct head-to-head comparisons are limited, particularly for this compound.

OrganismThis compound MIC (µg/mL)Azithromycin MIC (µg/mL)Notes
Gram-Positive Aerobes
Staphylococcus aureus0.02 - 1.00.5 - 2.0This compound shows potent activity.[5] Azithromycin activity is variable, with resistance being common in methicillin-resistant strains.[6][7]
Streptococcus pneumoniae0.25 (MIC)≤0.12 - >256This compound MIC data is from an in vivo meningitis model.[8] Azithromycin resistance in S. pneumoniae is an increasing concern.[7][9]
Streptococcus pyogenes0.02 - 0.2≤0.03 - 0.12Both agents are generally active against Group A Streptococcus.[5][7]
Enterococci0.4 - 4.0>2.0This compound shows some activity, whereas Azithromycin is generally not effective.[5]
Gram-Negative Aerobes
Haemophilus influenzae0.25 - 4.00.06 - 2.0Azithromycin is noted for its enhanced activity against H. influenzae compared to older macrolides.[7][9] this compound also shows activity.[8]
Moraxella catarrhalisData not available≤0.03 - 0.5Azithromycin is highly active against this common respiratory pathogen.[7]
Neisseria gonorrhoeaeActive≤0.002 - >256This compound is reported to be active.[10] Azithromycin is part of combination therapy, but resistance is rising.[11]
EnterobacteriaceaeMore active than ErythromycinGenerally ResistantThis compound is noted to have better activity against Gram-negative bacteria than erythromycin, particularly at alkaline pH.[5][12][13] Azithromycin has limited activity.[14][15]
Atypical & Anaerobes
Chlamydia trachomatisActive~0.125Both drugs are effective against atypical pathogens.[6][10]
Mycoplasma pneumoniaeActive≤0.000125 - 64Both are effective, though resistance can occur.[10]
Bacteroides fragilis≤4.0>16This compound demonstrates superior in vitro activity against this anaerobic species compared to erythromycin.[16]

Disclaimer: MIC values are subject to variation based on testing methodology and geographic location of isolates. The data presented is for comparative purposes and is collated from various sources.

Pharmacokinetic Profile

The pharmacokinetic properties of an antibiotic dictate its dosing regimen and ability to reach the site of infection in effective concentrations. This compound and Azithromycin exhibit markedly different pharmacokinetic profiles.

ParameterThis compoundAzithromycin
Class 16-membered Macrolide15-membered Azalide (Macrolide subclass)
Oral Bioavailability 32 - 39%[17][18]~37%[4]
Elimination Half-life (t½) ~3.3 - 5.0 hours[17][18]~68 hours (terminal)[4]
Volume of Distribution (Vd) ~3.78 L/kg[17]~31 L/kg
Protein Binding Data not available7 - 51% (concentration-dependent)
Primary Route of Elimination Fecal (extensive metabolism)[17][18]Biliary (primarily as unchanged drug)[4]
Tissue Penetration High (e.g., prostate)Very High (concentrates in tissues and cells)

The most striking difference is the exceptionally long terminal half-life of Azithromycin, which allows for once-daily dosing and shorter treatment courses.[4] This is a result of its rapid distribution from plasma into tissues and slow subsequent release. This compound has a much shorter half-life, necessitating more frequent administration.[17][18]

Pharmacodynamic Considerations

Beyond simple MIC values, pharmacodynamic parameters such as the post-antibiotic effect (PAE) provide deeper insight into an antibiotic's in vivo activity.

ParameterThis compoundAzithromycin
Post-Antibiotic Effect (PAE) Expected to be significant2 - 4 hours against respiratory pathogens (S. pyogenes, S. pneumoniae, H. influenzae) in vitro.[19] Macrolides generally have a strong PAE.[16]
Killing Characteristic Time-dependentPrimarily time-dependent, but with prolonged persistent effects, making AUC/MIC a key predictor of efficacy.

Azithromycin exhibits a significant PAE, meaning it continues to suppress bacterial growth for a period even after its concentration falls below the MIC.[3][19] This effect, combined with its high and sustained tissue concentrations, contributes to its efficacy despite low serum levels. While specific PAE data for this compound is scarce, macrolides as a class are known to produce a notable PAE.[16]

Safety and Tolerability

The adverse effect profiles are crucial for clinical development and application. Both drugs share common gastrointestinal side effects typical of macrolides.

Adverse Effect CategoryThis compoundAzithromycin
Common Nausea, vomiting, abdominal pain (frequent)[6]Diarrhea, nausea, abdominal pain, vomiting (most common)[1][3][19]
Serious but Rare Elevated liver enzymes (ALT)[6]QT interval prolongation (risk of Torsades de Pointes), severe allergic reactions (anaphylaxis, SJS), liver problems, C. difficile diarrhea.[4][20]
General Warnings Harmful if swallowed, in contact with skin, or inhaled (GHS classification).[10]Caution in patients with pre-existing heart conditions due to risk of arrhythmia.[4]

This compound was noted in a comparative study to cause frequent gastrointestinal side effects, similar to erythromycin.[6] Azithromycin is generally well-tolerated, but carries a notable warning for QT prolongation and potential cardiac arrhythmias, particularly in at-risk patients.[4]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies. Below are overviews of the typical experimental workflows for determining key antibiotic performance parameters.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) C Inoculate each well with the bacterial suspension A->C B Perform serial two-fold dilutions of antibiotic in microtiter plate wells B->C D Include positive (no antibiotic) and negative (no bacteria) controls E Incubate plates at 35°C for 16-20 hours C->E D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Figure 2. Workflow for MIC determination via broth microdilution.

Protocol Summary (Based on CLSI M07 Guidelines): [21][22][23]

  • Inoculum Preparation: A pure culture of the test organism is grown on agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution: The antibiotic is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated under specific atmospheric conditions (e.g., ambient air) at 35°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters are determined through in vivo studies in human volunteers or animal models, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[18][24]

A Administer single dose of drug (IV or oral) to subjects B Collect blood samples at predefined time intervals post-dose A->B C Separate plasma/serum and store frozen B->C D Analyze drug concentration in samples (e.g., using HPLC-MS/MS) C->D E Plot concentration vs. time curve D->E F Calculate PK parameters using non-compartmental analysis E->F

Figure 3. General workflow for a human pharmacokinetic study.

Protocol Summary (Based on FDA Guidance): [17][18][24]

  • Study Design: A crossover study design is often used, where healthy volunteers receive a single dose of the drug intravenously and orally on separate occasions, with a washout period in between.

  • Dosing and Sampling: A specified dose (e.g., 500 mg) is administered. Blood samples are collected at frequent, scheduled intervals (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose). Urine and feces may also be collected.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in plasma (or serum) and other matrices is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters like Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), volume of distribution (Vd), and clearance (CL) using specialized software. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

This compound and Azithromycin, while sharing a fundamental mechanism of action, present distinct profiles that make them suitable for different applications.

This compound emerges as a macrolide with potent in vitro activity against Gram-positive cocci and, notably, greater activity against certain Gram-negative and anaerobic bacteria than older macrolides like erythromycin.[5][13][16] Its favorable penetration into specific tissues like the prostate suggested therapeutic potential in niche indications. However, its shorter half-life necessitates more frequent dosing, and comprehensive modern clinical and safety data is limited.

Azithromycin stands out due to its unique pharmacokinetic profile, characterized by an exceptionally long half-life and extensive tissue accumulation.[4] This allows for simplified dosing regimens and has cemented its role in treating respiratory and sexually transmitted infections. Its spectrum includes key atypical pathogens and H. influenzae.[6] However, the rise of macrolide resistance among pathogens like S. pneumoniae and concerns regarding cardiotoxicity are significant considerations in its clinical use.[4][9]

For drug development professionals, this comparison highlights the impact of structural modifications on the macrolide scaffold, transforming a drug with a classic pharmacokinetic profile (this compound) into one with a prolonged duration of action and an altered spectrum (Azithromycin). Future research may focus on leveraging the broader Gram-negative activity profile seen with this compound while incorporating structural features that optimize pharmacokinetic properties and mitigate resistance.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Rosaramicin and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of two macrolide antibiotics, Rosaramicin and erythromycin. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds.

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and erythromycin based on available human studies.

Pharmacokinetic ParameterThis compound (500 mg dose)Erythromycin
Bioavailability 32-39% (oral tablets or solution)[1][2]18-65% (oral, formulation dependent)[3][4][5]
Tmax (Time to Peak Plasma Concentration) ~0.94 hours (oral solution)[1]1.2 - 4 hours (oral, formulation and food dependent)[4]
Cmax (Peak Plasma Concentration) 0.73 µg/mL (oral solution)[1]1.8 µg/L (oral)[4]
Elimination Half-life (t1/2) 3.28 hours (intravenous)[1][2], 4.53 - 5.01 hours (oral)[1]1.5 - 2.0 hours[3][6]
Volume of Distribution (Vd) 3.78 L/kg (intravenous)[1][2]Widely distributed in body fluids[4]
Protein Binding Not specified in available literature70-90%[3][4]
Metabolism Extensive metabolism[1][2]. Major metabolite is 20-bis-ureidothis compound[1][2].Primarily metabolized in the liver by CYP3A4 demethylation[3][7].
Excretion Primarily in feces (86.7% of radioactivity)[1][2]; minor renal excretion (7.0% of radioactivity)[1][2].Mainly in bile[3][6]; less than 5% excreted unchanged in urine[4].

Experimental Protocols

The pharmacokinetic data for this compound presented in this guide is primarily derived from a study conducted by Lin et al. (1984). The following is a summary of the experimental methodology employed in that study.

This compound Pharmacokinetic Study Design
  • Subjects: The study involved human volunteers.

  • Administration: Subjects received a 500 mg dose of this compound through three different routes in a crossover design:

    • A 1-hour intravenous infusion.

    • An oral solution.

    • Oral tablets.[1][2]

  • Sample Collection: Blood samples were collected at various time points after drug administration to determine the serum concentrations of this compound. For the metabolism and excretion part of the study, [14C]-labeled this compound was administered orally, and both urine and feces were collected over 168 hours.[1][2]

  • Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify the concentrations of unchanged this compound in serum. Total radioactivity in serum, urine, and feces was measured to assess the extent of metabolism and the routes of excretion.[1]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, similar to the one described for this compound.

G Experimental Workflow for a Pharmacokinetic Study cluster_0 Study Setup cluster_1 Drug Administration & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting Subject_Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Measurements Baseline Measurements Informed_Consent->Baseline_Measurements Drug_Admin Drug Administration (e.g., Oral, IV) Baseline_Measurements->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection Drug_Admin->Urine_Feces_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Analytical_Method Analytical Method (e.g., HPLC, LC-MS/MS) Sample_Processing->Analytical_Method Data_Quantification Data Quantification Analytical_Method->Data_Quantification PK_Modeling Pharmacokinetic Modeling Data_Quantification->PK_Modeling Statistical_Analysis Statistical Analysis PK_Modeling->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Caption: A flowchart illustrating the key stages of a typical clinical pharmacokinetic study.

Simplified Metabolic Pathways

The diagrams below illustrate the primary metabolic pathways for this compound and erythromycin based on available data.

G Metabolic Pathway of this compound This compound This compound Metabolism Extensive Metabolism (Primary Site Unspecified) This compound->Metabolism Major_Metabolite 20-bis-ureidothis compound (Major Metabolite) Metabolism->Major_Metabolite

Caption: Simplified metabolic pathway of this compound.

G Metabolic Pathway of Erythromycin Erythromycin Erythromycin Liver Liver Erythromycin->Liver CYP3A4 CYP3A4 Enzyme (Demethylation) Liver->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites

Caption: Simplified metabolic pathway of Erythromycin in the liver.

References

Safety Operating Guide

Proper Disposal of Rosaramicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Rosaramicin, a macrolide antibiotic, is crucial for maintaining laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Safety and Handling Summary

Adherence to proper safety protocols is paramount when handling this compound. The following table summarizes key safety and handling information derived from safety data sheets.

ParameterGuidelineCitation
Hazards Harmful if swallowed, in contact with skin, or inhaled. May cause an allergic skin reaction.
Personal Protective Equipment (PPE) Recommended: NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.
In case of Accidental Exposure Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. In all cases, consult a physician.
Spill Management Use personal protective equipment. Avoid dust formation. Prevent product from entering drains. Sweep up and shovel into a suitable, closed container for disposal.
Storage Keep container tightly closed in a dry and well-ventilated place.

Step-by-Step Disposal Procedures

This compound waste, including pure compound, contaminated materials, and stock solutions, should be treated as hazardous chemical waste. The following procedures outline the recommended disposal pathway.

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, lab coats), and other solid materials in a dedicated, clearly labeled hazardous waste container. These are typically black containers for hazardous pharmaceutical waste.

  • Liquid Waste: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, approved container for chemical waste. Do not mix with other solvent waste unless compatible.

  • Aqueous Solutions: For dilute aqueous solutions (e.g., used cell culture media), consult your institution's environmental health and safety (EHS) office. While some antibiotics can be autoclaved, this does not guarantee degradation. Avoid disposing of antibiotic-containing media down the drain.

Labeling and Storage of Waste
  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Store waste containers in a designated, secure area away from incompatible materials. This compound is incompatible with strong oxidizing agents.

Disposal Method
  • High-Temperature Incineration: The preferred method for disposing of pharmaceutical waste is high-temperature incineration at a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste.

Prohibited Disposal Methods
  • Do Not Sewer: Never dispose of this compound powder or concentrated solutions down the drain. This practice contributes to environmental contamination and the development of antibiotic-resistant bacteria.

  • Do Not Place in Regular Trash: Un-treated this compound waste should not be disposed of in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RosaramicinDisposalWorkflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container (Black) solid->collect_solid aqueous Dilute Aqueous Solution (e.g., Media) liquid->aqueous stock Concentrated Stock Solution liquid->stock consult_ehs Consult Institutional EHS for Aqueous Waste Protocol aqueous->consult_ehs collect_stock Collect in Labeled Hazardous Chemical Waste Container stock->collect_stock storage Store Securely in Designated Area collect_solid->storage collect_stock->storage consult_ehs->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration end Disposal Complete incineration->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.